molecular formula C12H10BNO5 B1393129 4-(4-Nitrophenoxy)phenylboronic acid CAS No. 1072945-82-4

4-(4-Nitrophenoxy)phenylboronic acid

Cat. No.: B1393129
CAS No.: 1072945-82-4
M. Wt: 259.02 g/mol
InChI Key: QZAOUODGFHBSGZ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)phenylboronic acid is a useful research compound. Its molecular formula is C12H10BNO5 and its molecular weight is 259.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Nitrophenoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-nitrophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BNO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAOUODGFHBSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674439
Record name [4-(4-Nitrophenoxy)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-82-4
Record name [4-(4-Nitrophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(4-Nitrophenoxy)phenylboronic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(4-nitrophenoxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic strategies: the direct formation of the diaryl ether linkage via Chan-Lam coupling and a two-step approach involving an Ullmann condensation followed by borylation. A third potential, though more challenging, pathway involving the nitration of a pre-formed phenoxyphenylboronic acid is also discussed. Each method is presented with a thorough mechanistic explanation, a detailed experimental protocol, and a critical analysis of its advantages and limitations. The guide emphasizes experimental causality and provides a framework for the rational selection of a synthetic route based on laboratory capabilities and research objectives.

Introduction: The Significance of 4-(4-Nitrophenoxy)phenylboronic Acid

Phenylboronic acids and their derivatives are of paramount importance in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The unique reactivity of the boronic acid moiety allows for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] Furthermore, the incorporation of phenylboronic acids into larger molecules has been a successful strategy in the development of therapeutics and advanced materials.[4][5]

The specific molecule, 4-(4-nitrophenoxy)phenylboronic acid, with its diaryl ether linkage and the presence of a nitro group, presents a scaffold with significant potential in drug discovery. The nitroaromatic group is a common pharmacophore found in various bioactive molecules and can also serve as a synthetic handle for further functionalization, such as reduction to an amine.[6] The diaryl ether motif is also a key structural feature in many biologically active compounds. This guide aims to provide the scientific community with a detailed and practical resource for the synthesis of this important chemical entity.

Pathway 1: Direct Diaryl Ether Formation via Chan-Lam Coupling

The Chan-Lam coupling reaction is a powerful method for the formation of aryl-heteroatom bonds, particularly C-O and C-N bonds, through the copper-catalyzed cross-coupling of a boronic acid with an alcohol or an amine.[7][8] This reaction is often favored for its mild conditions and tolerance of a wide range of functional groups.[9]

Mechanistic Rationale

The catalytic cycle of the Chan-Lam coupling is believed to involve the formation of a copper(II) species which undergoes transmetalation with the arylboronic acid. The resulting copper-aryl intermediate then coordinates with the phenol. A subsequent reductive elimination from a transient Cu(III) species, formed by oxidation in the presence of an oxidant (often atmospheric oxygen), yields the desired diaryl ether and regenerates the active copper catalyst.[10] The presence of a base is crucial for the deprotonation of the phenol, enhancing its nucleophilicity.

Experimental Protocol: Chan-Lam Coupling

This protocol outlines the synthesis of 4-(4-nitrophenoxy)phenylboronic acid from 4-bromophenylboronic acid and 4-nitrophenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromophenylboronic acid200.812.01 g10.0 mmol
4-Nitrophenol139.111.39 g10.0 mmol
Copper(II) acetate181.63182 mg1.0 mmol
Triethylamine101.192.79 mL20.0 mmol
Dichloromethane (DCM)-50 mL-
Pyridine79.101.61 mL20.0 mmol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (2.01 g, 10.0 mmol), 4-nitrophenol (1.39 g, 10.0 mmol), and copper(II) acetate (182 mg, 1.0 mmol).

  • Add 50 mL of dichloromethane (DCM) to the flask.

  • To the stirred suspension, add triethylamine (2.79 mL, 20.0 mmol) and pyridine (1.61 mL, 20.0 mmol).

  • Allow the reaction mixture to stir at room temperature, open to the air, for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 50 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(4-nitrophenoxy)phenylboronic acid.[11][12]

Graphical Representation of Chan-Lam Coupling

Chan_Lam_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Bromophenylboronic_acid 4-Bromophenylboronic acid Reaction_Vessel Chan-Lam Coupling 4-Bromophenylboronic_acid->Reaction_Vessel 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction_Vessel Copper_Acetate Cu(OAc)₂ Copper_Acetate->Reaction_Vessel Base Base (e.g., Et₃N, Pyridine) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Target_Molecule 4-(4-Nitrophenoxy)phenylboronic acid Reaction_Vessel->Target_Molecule

Caption: Chan-Lam coupling pathway.

Pathway 2: Ullmann Condensation Followed by Borylation

This synthetic strategy involves two distinct transformations: the initial formation of the diaryl ether via an Ullmann condensation, followed by the introduction of the boronic acid functionality.

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[13][14][15] The use of ligands can often accelerate the reaction and allow for milder conditions.[16]

Mechanistic Insights:

The mechanism of the Ullmann condensation is thought to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and a copper(I) halide.[5]

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of 4-nitro-4'-bromodiphenyl ether.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-nitrobenzene202.012.02 g10.0 mmol
4-Bromophenol173.011.73 g10.0 mmol
Copper(I) iodide (CuI)190.45190 mg1.0 mmol
Cesium carbonate (Cs₂CO₃)325.826.52 g20.0 mmol
N,N-Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a 100 mL three-neck round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 1-bromo-4-nitrobenzene (2.02 g, 10.0 mmol), 4-bromophenol (1.73 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (3 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-nitro-4'-bromodiphenyl ether.

Step 2: Borylation of the Diaryl Ether Intermediate

The borylation of the 4-nitro-4'-bromodiphenyl ether can be achieved through a Grignard reaction followed by quenching with a borate ester.

Experimental Protocol: Borylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitro-4'-bromodiphenyl ether296.102.96 g10.0 mmol
Magnesium turnings24.31267 mg11.0 mmol
Trimethyl borate103.911.56 mL14.0 mmol
Anhydrous Tetrahydrofuran (THF)-60 mL-

Procedure:

  • Activate the magnesium turnings (267 mg, 11.0 mmol) in a flame-dried 100 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add 10 mL of anhydrous THF to the flask.

  • Dissolve the 4-nitro-4'-bromodiphenyl ether (2.96 g, 10.0 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the Grignard reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve trimethyl borate (1.56 mL, 14.0 mmol) in 30 mL of anhydrous THF and cool to -78 °C.

  • Slowly add the Grignard reagent to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M HCl at 0 °C until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(4-nitrophenoxy)phenylboronic acid.

Graphical Representation of Ullmann-Borylation Pathway

Ullmann_Borylation cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Borylation 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene Ullmann_Reaction Ullmann Condensation 1-Bromo-4-nitrobenzene->Ullmann_Reaction 4-Bromophenol 4-Bromophenol 4-Bromophenol->Ullmann_Reaction Intermediate 4-Nitro-4'-bromodiphenyl ether Ullmann_Reaction->Intermediate Borylation_Reaction Borylation (Grignard) Intermediate->Borylation_Reaction Target_Molecule 4-(4-Nitrophenoxy)phenylboronic acid Borylation_Reaction->Target_Molecule

Caption: Ullmann condensation and borylation pathway.

Pathway 3: Nitration of 4-Phenoxyphenylboronic Acid

A conceptually straightforward approach is the nitration of a pre-synthesized 4-phenoxyphenylboronic acid. However, this pathway is often complicated by the lability of the carbon-boron bond under harsh nitrating conditions.[11]

Step 1: Synthesis of 4-Phenoxyphenylboronic Acid

This precursor can be synthesized via a Grignard reaction from 4-bromodiphenyl ether.[16]

Experimental Protocol: Synthesis of 4-Phenoxyphenylboronic Acid

A detailed protocol for this synthesis can be found in the patent literature.[16] The general procedure involves the formation of the Grignard reagent from 4-bromodiphenyl ether, followed by reaction with trimethyl borate and subsequent hydrolysis.

Step 2: Nitration of 4-Phenoxyphenylboronic Acid

The nitration of phenylboronic acids can be challenging due to the potential for protodeborylation. Careful control of reaction conditions is essential.

Experimental Protocol: Nitration

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Phenoxyphenylboronic acid214.022.14 g10.0 mmol
Fuming nitric acid---
Concentrated sulfuric acid---

Procedure:

  • In a 100 mL round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0 °C.

  • Slowly add 4-phenoxyphenylboronic acid (2.14 g, 10.0 mmol) to the cold sulfuric acid with vigorous stirring.

  • Prepare a nitrating mixture by slowly adding a stoichiometric amount of fuming nitric acid to a small amount of concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the boronic acid in sulfuric acid, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water.

  • The crude product will likely be a mixture of isomers. Purification by careful recrystallization or chromatography is necessary to isolate the desired 4-(4-nitrophenoxy)phenylboronic acid.

Graphical Representation of Nitration Pathway

Nitration_Pathway cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Nitration 4-Bromodiphenyl_ether 4-Bromodiphenyl ether Grignard_Borylation Grignard & Borylation 4-Bromodiphenyl_ether->Grignard_Borylation Precursor 4-Phenoxyphenylboronic acid Grignard_Borylation->Precursor Nitration_Reaction Nitration Precursor->Nitration_Reaction Target_Molecule 4-(4-Nitrophenoxy)phenylboronic acid Nitration_Reaction->Target_Molecule

Caption: Nitration of 4-phenoxyphenylboronic acid pathway.

Comparative Analysis of Synthetic Pathways

PathwayAdvantagesDisadvantages
Chan-Lam Coupling - Milder reaction conditions- Good functional group tolerance- Often proceeds in one step- Can require careful optimization of catalyst, base, and solvent- Potential for side reactions such as homocoupling of the boronic acid
Ullmann/Borylation - Utilizes readily available starting materials- Each step is a well-established transformation- Two-step process, potentially lowering overall yield- Ullmann condensation can require high temperatures- Grignard formation can be sensitive to moisture
Nitration - Conceptually direct- Risk of protodeborylation- Formation of isomeric byproducts, complicating purification- Harsh reaction conditions

Purification and Characterization

The purification of arylboronic acids can be challenging due to their polarity and tendency to form anhydrides (boroxines). Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline boronic acids.[12]

  • Column Chromatography: While possible, boronic acids can streak on silica gel. Careful selection of the eluent system is crucial.[11]

  • Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification through extraction with a basic aqueous solution, followed by re-acidification and extraction into an organic solvent.

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Conclusion

This technical guide has detailed three distinct synthetic pathways for the preparation of 4-(4-nitrophenoxy)phenylboronic acid. The Chan-Lam coupling offers a direct and often mild route, while the Ullmann condensation followed by borylation provides a more classical, two-step approach. The nitration of 4-phenoxyphenylboronic acid, although conceptually simple, presents significant challenges that must be carefully managed. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, equipment, and desired scale. The provided experimental protocols and mechanistic discussions are intended to serve as a valuable resource for chemists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

  • PubMed. (1998). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10.... Retrieved from [Link]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chan–Lam coupling reactions: Synthesis of heterocycles. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

  • YouTube. (2022). Chan-Lam Coupling. Retrieved from [Link]

  • National Institutes of Health. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.
  • Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.

Sources

chemical structure of 4-(4-Nitrophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Nitrophenoxy)phenylboronic Acid: A Versatile Building Block in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-(4-Nitrophenoxy)phenylboronic acid. We will dissect its molecular architecture, detail its synthesis and purification, and provide field-proven insights into its critical applications in organic synthesis and sensor technology. The causality behind experimental choices and the inherent logic of its reactivity will be central themes, providing a robust framework for its practical application.

Molecular Architecture and Physicochemical Profile

4-(4-Nitrophenoxy)phenylboronic acid is a bifunctional organic compound that marries the reactivity of a boronic acid with the electronic and structural attributes of a nitro-substituted diaryl ether. Its structure is fundamental to its utility in diverse chemical transformations.

Structural Analysis: The molecule consists of a phenylboronic acid core where the boronic acid group (-B(OH)₂) is attached to a benzene ring. This moiety is the reactive center for palladium-catalyzed cross-coupling reactions.[1] At the para-position (C4) of this ring, an ether linkage connects it to a 4-nitrophenol moiety. The potent electron-withdrawing nature of the nitro (-NO₂) group on the second phenyl ring significantly influences the molecule's overall electron density, reactivity, and spectroscopic properties.

Figure 1: Chemical Structure of 4-(4-Nitrophenoxy)phenylboronic acid.

Physicochemical Data Summary:

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BNO₅[2][3]
Molecular Weight 259.02 g/mol [2]
Appearance Solid[3]
CAS Number 1072945-82-4[2][3]
Storage Inert atmosphere, room temperature[2][3]

Synthesis and Purification Protocol

The construction of the diaryl ether linkage is the key challenge in synthesizing this molecule. The Ullmann condensation is a classic and robust method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.[4][5] This approach offers high yields and tolerates the boronic acid functionality.

Causality in Experimental Design: The choice of an Ullmann-type reaction is deliberate. While other methods for diaryl ether synthesis exist, the copper-catalyzed coupling of a phenol with an aryl boronic acid or halide is well-established and generally avoids harsh conditions that could degrade the boronic acid moiety.[6][7] The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide ion required for the coupling reaction.

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromophenylboronic acid (1.0 eq), 4-nitrophenol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution: Heat the mixture to 110-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Aqueous Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1 M HCl (aq) and dilute with ethyl acetate.

  • Extraction & Washing: Separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Reaction Setup cluster_1 Work-up & Extraction cluster_2 Purification & Analysis a Combine Reactants: - 4-Bromophenylboronic acid - 4-Nitrophenol - K₂CO₃, CuI b Add Anhydrous DMF (under Argon) a->b c Heat to 120°C (12-24h) b->c d Cool & Quench (1M HCl) c->d e Extract with Ethyl Acetate (3x) d->e f Wash with Water & Brine e->f g Dry (Na₂SO₄) & Concentrate f->g h Flash Column Chromatography g->h i Characterize (NMR, HRMS) h->i j j i->j Final Product

Figure 2: Workflow for the synthesis of 4-(4-Nitrophenoxy)phenylboronic acid.

Core Applications in Scientific Research

The unique structure of this compound makes it a powerful tool in two major areas: as a building block in complex molecule synthesis and as a recognition element in chemical sensors.

Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of virtually all arylboronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is one of the most robust methods for forming carbon-carbon bonds. In this context, 4-(4-Nitrophenoxy)phenylboronic acid serves as the organoboron partner, enabling the installation of the entire 4-(4-nitrophenoxy)phenyl moiety onto an aryl or vinyl halide/triflate. This is invaluable in drug discovery and materials science for rapidly building molecular complexity.[1] The nitroarene functionality is generally well-tolerated in these couplings.[10]

The Catalytic Cycle: A Self-Validating System The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst. Each step regenerates a species required for the next, making the process catalytic.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

G pd0 Pd(0) Catalyst pd_complex R-Pd(II)-X pd0->pd_complex ar_x Aryl Halide (R-X) ar_x->pd_complex Oxidative Addition boronic_acid 4-(4-Nitrophenoxy)phenyl- boronic acid + Base coupled_complex R-Pd(II)-Ar' boronic_acid->coupled_complex pd_complex->coupled_complex Transmetalation coupled_complex->pd0 Catalyst Regeneration product Coupled Product (R-Ar') coupled_complex->product Reductive Elimination

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemical and Biological Sensing

Boronic acids are Lewis acids that exhibit a unique and reversible covalent interaction with 1,2- and 1,3-diols to form cyclic boronate esters.[11] This property makes them exceptional recognition elements for diol-containing molecules, most notably saccharides (sugars) and glycoproteins.[12][13][14][15]

Mechanism of Sensing: In an aqueous medium, the boron atom exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. Diol binding preferentially occurs with the tetrahedral form. This binding event can alter the electronic properties of the entire molecule. The 4-nitrophenoxy group can act as a signaling unit; the change in the electronic environment around the boron atom upon saccharide binding can modulate the molecule's fluorescence or absorbance properties, leading to a detectable signal.[16][17] This principle is the foundation for developing sensors for glucose monitoring in diabetes management and for detecting specific glycoprotein biomarkers for disease diagnostics.[18][19]

Conclusion

4-(4-Nitrophenoxy)phenylboronic acid is more than a simple chemical reagent; it is a sophisticated molecular tool. Its well-defined structure provides a reactive handle for Suzuki-Miyaura coupling, enabling the streamlined synthesis of complex molecular targets in drug development and materials science. Concurrently, its inherent ability to bind diols, coupled with its integrated electronic signaling moiety, positions it as a valuable platform for the design of advanced chemical and biological sensors. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to harness the full potential of this versatile compound in their scientific endeavors.

References

  • PubChem. (n.d.). 4-Nitrophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ma, Q., Zhao, X., Shi, A., & Wu, J. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a Potential Alternative for Diabetes Treatment. International Journal of Nanomedicine, 16, 383–394. [Link]

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  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. Published on the National Center for Biotechnology Information website. [Link]

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  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

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  • Sharma, N., et al. (2022). Synthesis of Novel One-Walled meso-Phenylboronic Acid-Functionalized Calix[20]pyrrole: A Highly Sensitive Electrochemical Sensor for Dopamine. ACS Omega, 7(18), 15915–15923. [Link]

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An In-depth Technical Guide to (4-(4-Nitrophenoxy)phenyl)boronic acid (CAS 1072945-82-4)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of CAS 1072945-82-4, identified as (4-(4-Nitrophenoxy)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert-derived insights into its handling, analysis, and potential applications. Given the limited publicly available experimental data for this specific molecule, this guide also outlines robust, field-proven methodologies for its characterization and use as a synthetic building block.

Chemical Identity and Properties

(4-(4-Nitrophenoxy)phenyl)boronic acid is an organic compound featuring a boronic acid functional group, making it a valuable reagent in organic synthesis. Its structure incorporates a diaryl ether linkage and a nitro group, functionalities that offer specific electronic properties and further reaction handles.

PropertyValueSource(s)
CAS Number 1072945-82-4[1]
IUPAC Name (4-(4-nitrophenoxy)phenyl)boronic acid[1]
Molecular Formula C₁₂H₁₀BNO₅[1]
Molecular Weight 259.02 g/mol [1]
SMILES String O=[O-][1]
2D Structure

Physical Properties and Handling

Specific experimental data on the physical properties of (4-(4-Nitrophenoxy)phenyl)boronic acid, such as melting and boiling points, are not widely published. However, based on its molecular structure and data for similar compounds like 4-Nitrophenylboronic acid (m.p. 285-290 °C), it is expected to be a crystalline solid at room temperature.[2]

Solubility: While quantitative data is unavailable, boronic acids typically exhibit slight solubility in water and good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like ethanol.[2] A preliminary solubility assessment is a critical first step when working with a new batch of this reagent.

Storage and Handling:

  • Storage: Commercial suppliers recommend storing the compound under an inert atmosphere at room temperature.[1] Boronic acids can be sensitive to air and moisture, which can lead to dehydration and the formation of boroxines (cyclic anhydrides).[3][4]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[5]

Safety Profile: The compound is classified with the following GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

Potential Applications in Drug Discovery and Organic Synthesis

Boronic acids are indispensable tools in modern medicinal chemistry, primarily for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions.[6][7][8]

The Suzuki-Miyaura Coupling: The most prominent application for (4-(4-Nitrophenoxy)phenyl)boronic acid is undoubtedly the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[7][9] This reaction allows for the construction of complex molecular scaffolds, particularly biaryl and aryl-heteroaryl structures, which are prevalent in many marketed drugs.[10]

The subject molecule is a bifunctional building block. The boronic acid moiety serves as the reactive site for the Suzuki coupling, while the nitro group can be readily reduced to an amine. This resulting aniline can then undergo a plethora of subsequent chemical transformations (e.g., amidation, sulfonylation, diazotization), making this compound a versatile starting point for generating libraries of analogues for structure-activity relationship (SAR) studies.[6]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System CAS_1072945_82_4 (4-(4-Nitrophenoxy)phenyl)boronic acid Product Biaryl Product (Ar-Ar') CAS_1072945_82_4->Product Transmetalation Ar_X Aryl/Heteroaryl Halide (Ar'-X) Ar_X->Product Oxidative Addition Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Product caption Figure 1. Generalized Suzuki-Miyaura Coupling Reaction.

Figure 1. Generalized Suzuki-Miyaura Coupling Reaction.

Proposed Analytical Workflow for Quality Control

Ensuring the identity, purity, and stability of a starting material is paramount for reproducible and successful synthesis. The following is a recommended workflow for the characterization of (4-(4-Nitrophenoxy)phenyl)boronic acid.

QC_Workflow cluster_workflow Analytical Characterization Workflow A Step 1: Visual & Physical Inspection (Appearance, Color) B Step 2: Preliminary Solubility Test (Common Solvents: ACN, MeOH, DMSO, DCM) A->B C Step 3: Purity Analysis by RP-HPLC (Assess purity, detect impurities/degradation) B->C D Step 4: Structural Confirmation C->D E ¹H & ¹³C NMR Spectroscopy (Confirm structure, check for residual solvents) D->E F Mass Spectrometry (LC-MS) (Confirm molecular weight) D->F G Final Certificate of Analysis (CoA) E->G F->G caption Figure 2. Proposed workflow for analytical characterization.

Figure 2. Proposed workflow for analytical characterization.

Experimental Protocol: Purity Determination by HPLC

Causality: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of organic molecules. However, boronic acids can be challenging due to potential on-column hydrolysis to the corresponding boronic acid, which may have a different retention time.[11][12] The choice of a column with low silanol activity and an appropriate mobile phase is crucial to obtain accurate results.[11][13]

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of a 1:1 mixture of acetonitrile (ACN) and water. Using 100% aprotic diluents like ACN can minimize pre-injection hydrolysis.[13]

    • Vortex until fully dissolved.

    • Transfer to an HPLC vial.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µmLow silanol activity minimizes on-column hydrolysis.[11]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic eluent.
Gradient 5% B to 95% B over 8 minutesA broad gradient is suitable for initial screening of unknown purity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak overload.
Detection UV at 254 nm and 280 nmThe nitroaromatic system should have strong UV absorbance.
  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

Experimental Protocol: Structural Verification

Causality: While HPLC confirms purity, it does not definitively prove identity. Orthogonal techniques like NMR and Mass Spectrometry are required for unambiguous structural confirmation.

¹H NMR Spectroscopy:

  • Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for most boronic acids and its residual peak does not typically interfere with aromatic signals.

  • Expected Signals: The spectrum should be consistent with the structure, showing distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the nitro group will be significantly downfield shifted. The boronic acid -OH protons may appear as a broad singlet, and its chemical shift can be concentration and water-dependent.[14]

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique. The analysis can be performed in either positive or negative ion mode.

  • Expected Mass:

    • [M-H]⁻ (Negative Mode): The expected exact mass for C₁₂H₉BNO₅⁻ is 258.0583.

    • [M+H]⁺ (Positive Mode): The expected exact mass for C₁₂H₁₁BNO₅⁺ is 260.0721.

    • Observing a mass corresponding to one of these values provides strong evidence for the molecular weight of the compound.

Conclusion

(4-(4-Nitrophenoxy)phenyl)boronic acid (CAS 1072945-82-4) is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its structural features strongly suggest its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The provided analytical workflows offer a robust framework for researchers to ensure the quality and identity of this reagent, enabling its effective integration into drug discovery and development programs. Adherence to proper handling and safety protocols is essential when working with this and other boronic acid derivatives.

References

  • PubChem. (n.d.). 4-Nitrophenylboronic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

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  • Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved January 28, 2026, from [Link]

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  • Lartia, R., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Retrieved January 28, 2026, from [Link]

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An In-depth Technical Guide to Nitrophenoxy Phenylboronic Acids: From Discovery to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of nitrophenoxy phenylboronic acids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique properties and potential of this class of compounds.

Introduction: The Rise of Boron in Medicinal Chemistry

For many years, boron-containing compounds were largely overlooked in medicinal chemistry, primarily due to concerns about potential toxicity.[1] However, this perception has been challenged and largely demystified, particularly with the successful introduction of the proteasome inhibitor Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1][2][3][4] This milestone sparked a surge of interest in boronic acids and their derivatives, revealing their versatile reactivity, stability, and generally low toxicity.[1]

Boronic acids, characterized by the R-B(OH)₂ functional group, were first synthesized in 1860 by Edward Frankland.[1][5] They are Lewis acids with a pKa typically ranging from 4 to 10, a value that can be modulated by the substituents on the aryl ring.[1] A key feature of boronic acids is their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of sensors and drug delivery systems.[6] The introduction of a nitrophenoxy group to the phenylboronic acid scaffold further refines the electronic and steric properties of the molecule, opening up new avenues for therapeutic applications.

This guide will delve into the specific history and discovery of nitrophenoxy phenylboronic acids, their synthetic pathways, mechanisms of action, and their diverse applications, particularly in the realm of enzyme inhibition and diagnostics.

Historical Perspective and Key Discoveries

The journey of boronic acids in science began in the 19th century. In 1857, boron was identified as a component in plants, and by the 1870s, boric acid and sodium borate were recognized for their preservative properties.[7] The first synthesis of a boronic acid, specifically ethylboronic acid, was reported by Edward Frankland in 1860.[5]

The exploration of substituted phenylboronic acids, including those with nitro groups, followed as synthetic methodologies advanced. The nitration of phenylboronic acid was found to yield a mixture of isomers, with the ortho- and meta-nitrophenylboronic acids being the predominant products.[8] The para-isomer was often obtained in much smaller quantities.[8] This regioselectivity is a critical consideration in the synthesis of specific nitrophenoxy phenylboronic acid derivatives.

A significant leap in the application of boronic acids in drug discovery came with the understanding of their ability to act as enzyme inhibitors. The boron atom, with its empty p-orbital, can interact with nucleophilic residues in the active sites of enzymes, such as the serine in serine proteases, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.[9] This mechanism of action is central to the therapeutic efficacy of many boronic acid-based drugs.

Synthetic Methodologies

The synthesis of nitrophenoxy phenylboronic acids can be approached through several routes. The choice of a particular method often depends on the desired isomer and the availability of starting materials.

Direct Nitration of Phenylboronic Acid

A common method for the synthesis of nitrophenylboronic acids is the direct nitration of phenylboronic acid. This reaction typically involves the use of a nitrating agent, such as nitric acid, in the presence of a catalyst and an organic solvent.[10]

Key Considerations for Nitration:

  • Regioselectivity: The nitration of phenylboronic acid is not highly regioselective and often leads to a mixture of ortho, meta, and para isomers. The reaction conditions, such as temperature and the choice of catalyst, can influence the isomeric ratio.

  • Stability of the C-B Bond: The carbon-boron bond in phenylboronic acids can be susceptible to cleavage under harsh electrophilic conditions.[8] Therefore, careful control of the reaction temperature is crucial to prevent the loss of the boronic acid group.[8] Electron-deficient phenylboronic acids, such as those with a nitro group, are generally more stable to these conditions.[8]

Illustrative Workflow for Direct Nitration:

Nitration_Workflow Start Phenylboronic Acid Reaction Nitration Reaction (Controlled Temperature) Start->Reaction Reagents Nitric Acid Catalyst Organic Solvent Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Isomeric Mixture of Nitrophenylboronic Acids Purification->Product

Caption: General workflow for the synthesis of nitrophenylboronic acids via direct nitration.

Synthesis from Nitroanilines

An alternative and often more regioselective approach involves starting from a specific nitroaniline isomer. This method allows for the synthesis of a single, desired isomer of nitrophenylboronic acid.

A General Protocol Starting from 4-Nitroaniline:

  • Diazotization: To a solution of 4-nitroaniline in a mixture of methanol and hydrochloric acid, a solution of sodium nitrite is added at a low temperature (0-5 °C) to form the corresponding diazonium salt.[11]

  • Borylation: The diazonium salt is then reacted with a borylating agent.

  • Hydrolysis and Extraction: The reaction mixture is diluted with water and extracted with an organic solvent like dichloromethane.[11]

  • Purification: The combined organic layers are dried and concentrated to yield 4-nitrophenylboronic acid.[11]

Table 1: Comparison of Synthetic Routes

FeatureDirect Nitration of Phenylboronic AcidSynthesis from Nitroanilines
Starting Material Phenylboronic AcidIsomer-specific Nitroaniline
Regioselectivity Low (yields isomeric mixtures)High (yields a single isomer)
Key Challenge Controlling regioselectivity and C-B bond stabilityHandling of potentially unstable diazonium intermediates
Best For Screening of isomeric librariesSynthesis of a specific isomer

Mechanism of Action and Key Applications

The utility of nitrophenoxy phenylboronic acids stems from their unique electronic properties and their ability to engage in specific molecular interactions. The electron-withdrawing nature of the nitro group influences the Lewis acidity of the boronic acid moiety, which can enhance its binding affinity to biological targets.

Enzyme Inhibition

A primary application of nitrophenoxy phenylboronic acids is in the development of enzyme inhibitors. They have shown significant potential as inhibitors of serine proteases, such as β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria.[9]

Mechanism of β-Lactamase Inhibition:

The boronic acid acts as a transition-state analog. The boron atom is attacked by the catalytic serine residue in the active site of the β-lactamase, forming a reversible, covalent tetrahedral adduct.[9] This stable complex effectively blocks the active site and inhibits the enzyme's ability to hydrolyze β-lactam antibiotics.

Enzyme_Inhibition Inhibitor Nitrophenoxy Phenylboronic Acid Complex Reversible Covalent Tetrahedral Adduct Inhibitor->Complex Nucleophilic Attack Enzyme β-Lactamase (Active Site Serine) Enzyme->Complex Binding Outcome Enzyme Inhibition Restoration of Antibiotic Efficacy Complex->Outcome

Caption: Mechanism of β-lactamase inhibition by a nitrophenoxy phenylboronic acid.

Phenylboronic acids have demonstrated better activity against Class A and Class C β-lactamases.[12] For instance, 3-nitrophenylboronic acid has shown significant inhibitory activity against KPC-2 and chromosomal AmpC β-lactamases.[12]

Diagnostic and Sensing Applications

The reactivity of the boronic acid moiety has also been harnessed for diagnostic and sensing purposes.

  • Hydrogen Peroxide Detection: 4-Nitrophenylboronic acid can be used for the colorimetric detection of hydrogen peroxide. In this reaction, H₂O₂ stoichiometrically converts the boronic acid to 4-nitrophenol, which can be quantified by its absorbance at 400 nm.[13] This method is rapid and can be performed in aqueous media.[13]

  • Mycolactone Detection: Arylboronic acids have been employed as fluorescent chemosensors for the detection of mycolactone, the cytotoxin responsible for Buruli ulcer.[14] The boronic acid reacts with the diol moieties of mycolactone to form cyclic boronate esters, leading to a detectable change in fluorescence.[14]

Role in Organic Synthesis and Materials Science

Beyond their biomedical applications, nitrophenylboronic acids are valuable reagents in organic synthesis. They can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic chemistry.[15] Furthermore, the nitro group can be reduced to an amine, providing a handle for further functionalization.

In materials science, phenylboronic acid-based polymers are being explored as stimuli-responsive materials for applications such as drug delivery and tissue engineering.[6] The ability of the boronic acid to reversibly bind with diols allows for the creation of materials that can respond to changes in pH or the presence of specific biomolecules.[6]

Analytical Characterization

The analysis of nitrophenoxy phenylboronic acids requires techniques that can confirm their structure and purity.

Common Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds and for assessing their purity.

  • Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight of the compounds.[16] Ultra-high-performance liquid chromatography coupled with ESI-MS (UHPLC-ESI-MS) provides a rapid and efficient method for the analysis of a wide range of boronic acids.[16]

  • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of nitrophenylboronic acids and their derivatives.[17] However, the stability of the boronate derivatives on the HPLC column can be a concern due to interactions with residual silanol groups.[17]

Future Perspectives and Conclusion

The field of boron-based medicinal chemistry continues to expand, with nitrophenoxy phenylboronic acids representing a versatile and promising class of compounds. Their tunable electronic properties, coupled with the unique reactivity of the boronic acid moiety, make them attractive candidates for the development of novel therapeutics, diagnostics, and advanced materials.

Future research will likely focus on:

  • Optimization of Inhibitor Potency and Selectivity: Fine-tuning the structure of nitrophenoxy phenylboronic acids to improve their binding affinity and selectivity for specific enzyme targets.

  • Development of Novel Drug Delivery Systems: Utilizing the reversible covalent bonding of boronic acids to create targeted and stimuli-responsive drug delivery platforms.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as cancer and viral infections.[18][19]

References

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Spectroscopic Analysis of 4-(4-Nitrophenoxy)phenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(4-Nitrophenoxy)phenylboronic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this guide synthesizes information from commercial suppliers, foundational spectroscopic principles, and data from closely related analogs, primarily 4-nitrophenylboronic acid and phenylboronic acid, to present an informed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar molecules.

Introduction

4-(4-Nitrophenoxy)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a nitrophenoxy group. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and a potential candidate in the development of sensors and therapeutic agents. The boronic acid group can form reversible covalent bonds with diols, such as those found in saccharides, making it a key component in glucose sensing applications. The nitrophenoxy group can be utilized for further functionalization or as a chromophore for optical detection methods.

Accurate structural characterization is paramount for its application. Spectroscopic techniques such as NMR, IR, and MS provide definitive evidence of a compound's identity and purity. This guide will delve into the expected spectroscopic data for 4-(4-Nitrophenoxy)phenylboronic acid.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 1072945-82-4[1]
Molecular Formula C₁₂H₁₀BNO₅[1]
Molecular Weight 259.02 g/mol [1]
Physical Form Solid
Purity Typically ≥98%
Storage Inert atmosphere, room temperature[1]

graph "4_4_Nitrophenoxyphenylboronic_acid" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom coordinates N1 [pos="0,0!", label="N"]; O1 [pos="-0.87,-0.5!", label="O"]; O2 [pos="0.87,-0.5!", label="O"]; C1 [pos="0,1.4!", label="C"]; C2 [pos="-1.2,2.1!", label="C"]; C3 [pos="-1.2,3.5!", label="C"]; C4 [pos="0,4.2!", label="C"]; C5 [pos="1.2,3.5!", label="C"]; C6 [pos="1.2,2.1!", label="C"]; O3 [pos="0,5.6!", label="O"]; C7 [pos="0,7.0!", label="C"]; C8 [pos="-1.2,7.7!", label="C"]; C9 [pos="-1.2,9.1!", label="C"]; C10 [pos="0,9.8!", label="C"]; C11 [pos="1.2,9.1!", label="C"]; C12 [pos="1.2,7.7!", label="C"]; B1 [pos="0,11.2!", label="B"]; O4 [pos="-1.2,11.9!", label="O"]; H1 [pos="-1.9,11.9!", label="H"]; O5 [pos="1.2,11.9!", label="O"]; H2 [pos="1.9,11.9!", label="H"];

// Nitrophenyl ring hydrogens H3 [pos="-2.1,1.6!", label="H"]; H4 [pos="-2.1,4.0!", label="H"]; H5 [pos="2.1,4.0!", label="H"]; H6 [pos="2.1,1.6!", label="H"];

// Phenylboronic acid ring hydrogens H7 [pos="-2.1,7.2!", label="H"]; H8 [pos="-2.1,9.6!", label="H"]; H9 [pos="2.1,9.6!", label="H"]; H10 [pos="2.1,7.2!", label="H"];

// Bonds N1 -- O1 [label="+", len=1.2]; N1 -- O2 [label="-", len=1.2]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O3; O3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- B1; B1 -- O4; O4 -- H1; B1 -- O5; O5 -- H2;

// Phenyl ring hydrogens C2 -- H3; C3 -- H4; C5 -- H5; C6 -- H6; C8 -- H7; C9 -- H8; C11 -- H9; C12 -- H10;

}

Caption: Molecular structure of 4-(4-Nitrophenoxy)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(4-Nitrophenoxy)phenylboronic acid, ¹H, ¹³C, and ¹¹B NMR would be particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
B(OH )₂4.0 - 6.0Broad singlet2HThe acidic protons of the boronic acid group are typically broad and their chemical shift is highly dependent on concentration and solvent.
Ar-H (ortho to -O-)7.0 - 7.2Doublet2HThese protons are shielded by the ether oxygen.
Ar-H (ortho to -B(OH)₂)7.8 - 8.0Doublet2HProtons ortho to the electron-withdrawing boronic acid group are deshielded.
Ar-H (ortho to -NO₂)8.2 - 8.4Doublet2HThe strongly electron-withdrawing nitro group causes significant deshielding of the ortho protons.
Ar-H (meta to -NO₂)7.2 - 7.4Doublet2HThese protons are less affected by the nitro group compared to the ortho protons.

Experimental Protocol (General): A ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample of 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The data would be processed with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)Rationale
C -B130 - 135The carbon directly attached to boron is typically observed in this region, though the signal can sometimes be broad due to quadrupolar relaxation of the boron nucleus.
C -O160 - 165The carbon atom of the ether linkage is significantly deshielded.
C -NO₂145 - 150The carbon attached to the nitro group is deshielded.
Aromatic C -H115 - 140The remaining aromatic carbons will appear in the typical aromatic region, with specific shifts depending on their position relative to the substituents.

Experimental Protocol (General): A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A higher concentration of the sample (20-50 mg) might be necessary to obtain a good signal-to-noise ratio in a reasonable time. A proton-decoupled experiment would be performed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.

Expected IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
N=O stretch (nitro group)1500 - 1550 and 1335 - 1385Strong
C-O stretch (ether)1200 - 1275Strong
B-O stretch1310 - 1380Strong

Experimental Protocol (General): An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample could be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected MS Data:

Ionm/z (expected)Rationale
[M]⁺259.06Molecular ion
[M-H₂O]⁺241.05Loss of a water molecule from the boronic acid moiety.
[M-B(OH)₂]⁺214.05Cleavage of the C-B bond.
[C₆H₄NO₃]⁺138.02Fragment corresponding to the nitrophenoxy group.
[C₆H₄B(OH)₂]⁺121.05Fragment corresponding to the phenylboronic acid moiety.

Experimental Protocol (General): A mass spectrum could be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and key fragments.

MS_Fragmentation M [M]⁺ m/z = 259 M_H2O [M-H₂O]⁺ m/z = 241 M->M_H2O - H₂O M_BOH2 [M-B(OH)₂]⁺ m/z = 214 M->M_BOH2 - B(OH)₂ Phenylboronic [C₆H₄B(OH)₂]⁺ m/z = 121 M->Phenylboronic Ether cleavage Nitrophenoxy [C₆H₄NO₃]⁺ m/z = 138 M_BOH2->Nitrophenoxy Ether cleavage

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data for 4-(4-Nitrophenoxy)phenylboronic acid can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by comparison with analogous compounds. The key spectral features include the characteristic signals of the two substituted phenyl rings, the boronic acid moiety, the ether linkage, and the nitro group. Experimental verification of this data is essential for the definitive structural confirmation and quality control of this important chemical compound. Researchers working with this molecule should perform their own analytical characterization to ensure the identity and purity of their materials.

References

  • PubChem. 4-Nitrophenylboronic acid.[Link]

  • SpectraBase. Phenylboronic acid.[Link]

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An In-depth Technical Guide to the Potential Biological Activities of 4-(4-Nitrophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-(4-Nitrophenoxy)phenylboronic acid is an organic compound featuring a diaryl ether linkage connecting a phenylboronic acid moiety to a nitrophenyl group. While direct and extensive biological data for this specific molecule is not abundant in publicly accessible literature, its structural components—the phenylboronic acid core, the diaryl ether scaffold, and the terminal nitro group—are all well-characterized pharmacophores. This guide will, therefore, provide a comprehensive overview of the potential biological activities of 4-(4-Nitrophenoxy)phenylboronic acid by examining the established activities of these key structural motifs. We will delve into its predicted utility as a serine protease inhibitor, an anticancer agent, and an antibacterial compound, providing the scientific rationale and methodologies for its investigation.

The boronic acid functional group is a versatile player in medicinal chemistry, renowned for its ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules.[1] This unique reactivity has led to the development of several successful drugs, most notably the proteasome inhibitor bortezomib.[1] The diaryl ether linkage provides a semi-flexible scaffold that can orient the two aromatic rings in a manner conducive to binding within enzyme active sites or protein-protein interfaces. The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity and biological activity.[2]

This document will serve as a foundational resource for researchers looking to explore the therapeutic potential of 4-(4-Nitrophenoxy)phenylboronic acid, offering insights into its likely mechanisms of action and providing detailed experimental protocols for its biological evaluation.

Chemical Properties of 4-(4-Nitrophenoxy)phenylboronic acid

A solid understanding of the physicochemical properties of 4-(4-Nitrophenoxy)phenylboronic acid is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 1072945-82-4
Molecular Formula C12H10BNO5
Molecular Weight 259.03 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Inert atmosphere, room temperature

Potential Biological Activity I: Serine Protease Inhibition

Phenylboronic acids are well-established as a class of potent, reversible inhibitors of serine proteases.[3] These enzymes play crucial roles in a vast array of physiological and pathological processes, including blood coagulation, inflammation, and bacterial cell wall maintenance.[3][4] The inhibitory mechanism of phenylboronic acids involves the formation of a stable, tetrahedral adduct between the electrophilic boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site. This adduct mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

The presence of the 4-nitrophenoxy group in 4-(4-Nitrophenoxy)phenylboronic acid is likely to influence its inhibitory profile. The electron-withdrawing nature of the nitro group can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the active site serine. This could translate to enhanced inhibitory potency. Furthermore, the diaryl ether structure provides a larger molecular scaffold that can engage in additional interactions, such as hydrophobic and pi-stacking interactions, with residues in and around the active site, potentially leading to increased affinity and selectivity.

Key Serine Protease Targets for Investigation:
  • β-Lactamases: These bacterial enzymes are a primary cause of antibiotic resistance. Phenylboronic acids are known to inhibit class A and C β-lactamases. The evaluation of 4-(4-Nitrophenoxy)phenylboronic acid against these enzymes could reveal novel antibiotic adjuvant properties.

  • Neutrophil Elastase and Cathepsin G: These are serine proteases released by neutrophils during inflammation and are implicated in a variety of inflammatory diseases.[4] Inhibition of these enzymes could represent a therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[4]

  • Thrombin and other Coagulation Factors: While potentially a target, careful evaluation of the selectivity profile would be crucial to avoid unwanted anticoagulant effects.

  • Chymotrypsin and Trypsin: These digestive serine proteases are often used as model enzymes for studying the inhibitory activity of new compounds.[5]

Experimental Protocol: Serine Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 4-(4-Nitrophenoxy)phenylboronic acid against a model serine protease, such as chymotrypsin, using a chromogenic substrate.

Materials:

  • Chymotrypsin from bovine pancreas (Sigma-Aldrich)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388, Sigma-Aldrich)

  • 4-(4-Nitrophenoxy)phenylboronic acid

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of the substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, in DMSO.

    • Prepare a stock solution of 4-(4-Nitrophenoxy)phenylboronic acid in DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the 4-(4-Nitrophenoxy)phenylboronic acid solution at various concentrations to the wells. Include a control with DMSO only.

    • Add the chymotrypsin solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Potential Biological Activity II: Anticancer Properties

The potential for 4-(4-Nitrophenoxy)phenylboronic acid to act as an anticancer agent is supported by several lines of evidence from related compounds. Phenylboronic acid derivatives have demonstrated antitumor activity through various mechanisms.[6][7]

Mechanisms of Anticancer Action:
  • Proteasome Inhibition: The success of bortezomib has spurred the investigation of other boronic acid-containing molecules as proteasome inhibitors.[1] The boronic acid moiety can form a stable complex with the N-terminal threonine residue in the active site of the proteasome, leading to an accumulation of pro-apoptotic proteins and cell cycle arrest.[8]

  • Targeting Sialic Acid: Cancer cells often overexpress sialic acid on their surface glycoproteins and glycolipids.[9] Phenylboronic acids can selectively bind to these sialic acid residues, which can be exploited for targeted drug delivery or for direct therapeutic intervention by disrupting cell signaling pathways.[9]

  • Inhibition of Cell Proliferation and Migration: Phenylboronic acid has been shown to inhibit the proliferation and migration of prostate and breast cancer cells.[6][7]

  • Induction of Apoptosis: Phenylboronic acid derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAP kinase pathway.[7]

  • Tubulin Polymerization Inhibition: Diaryl ether scaffolds are present in some known inhibitors of tubulin polymerization, a key process in cell division. The synthesis of steroidal diaryl ethers using phenylboronic acids as coupling partners for antiproliferative activity has been reported, suggesting a potential mechanism for the diaryl ether portion of the target molecule.[10]

The 4-(4-Nitrophenoxy)phenylboronic acid structure combines the proteasome-targeting boronic acid with a diaryl ether scaffold that could contribute to tubulin inhibition or other protein-protein interaction disruptions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for assessing selectivity

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 4-(4-Nitrophenoxy)phenylboronic acid

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cancer and normal cells in separate 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(4-Nitrophenoxy)phenylboronic acid in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Potential Biological Activity III: Antibacterial Effects

Phenylboronic acids and their derivatives have emerged as a promising class of antibacterial agents.[11][12] They can exert their effects through various mechanisms, making them attractive candidates for combating antibiotic-resistant bacteria.

Mechanisms of Antibacterial Action:
  • Inhibition of β-Lactamases: As discussed previously, this is a key mechanism by which phenylboronic acids can restore the efficacy of β-lactam antibiotics.

  • Biofilm Inhibition: Some phenylboronic acid derivatives have been shown to inhibit the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[11]

  • Enoyl-ACP Reductase (FabV) Inhibition: The diaryl ether scaffold is a known inhibitor of FabV, an essential enzyme in the bacterial fatty acid synthesis pathway.[13][14] This provides a compelling, alternative antibacterial mechanism for 4-(4-Nitrophenoxy)phenylboronic acid.

  • General Bacteriostatic/Bactericidal Effects: Phenylboronic acid itself has been shown to have both bacteriostatic (inhibits growth) and bactericidal (kills bacteria) effects against pathogenic bacteria like Escherichia coli and Staphylococcus aureus.[15]

The presence of a nitro group at the para position of a phenyl ring has been associated with increased antibacterial and antifungal activity in other classes of compounds, suggesting that the 4-nitrophenoxy moiety in the target molecule could enhance its antibacterial potency.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 4-(4-Nitrophenoxy)phenylboronic acid

  • Sterile 96-well microplates

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare an overnight culture of the bacterial strain in MHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Compound Dilution:

    • Prepare a stock solution of 4-(4-Nitrophenoxy)phenylboronic acid in DMSO.

    • Perform a serial two-fold dilution of the compound in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Designs

G cluster_0 Serine Protease Inhibition cluster_1 Anticancer Mechanisms cluster_2 Antibacterial Workflow Compound 4-(4-Nitrophenoxy)phenylboronic acid Serine_Protease Serine Protease (e.g., β-Lactamase) Compound->Serine_Protease Binds to active site serine Proteasome Proteasome Compound->Proteasome Inhibits Sialic_Acid Sialic Acid on Cancer Cell Surface Compound->Sialic_Acid Binds to Inactive_Complex Reversible Covalent Tetrahedral Adduct Serine_Protease->Inactive_Complex Forms Inactive_Complex->Serine_Protease Reversible Apoptosis Apoptosis Proteasome->Apoptosis Leads to Cell_Migration_Inhibition Inhibition of Cell Migration Sialic_Acid->Cell_Migration_Inhibition Disrupts signaling Start Start: Bacterial Culture MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Inoculate Biofilm_Assay Biofilm Inhibition Assay Start->Biofilm_Assay Inoculate Data_Analysis Data Analysis MIC_Assay->Data_Analysis Determine MIC Biofilm_Assay->Data_Analysis Quantify Biofilm Enzyme_Assay FabV Enzyme Inhibition Assay Enzyme_Assay->Data_Analysis Determine IC50

Conclusion and Future Directions

4-(4-Nitrophenoxy)phenylboronic acid presents itself as a molecule of significant interest for biological investigation. While direct experimental evidence of its activities is currently limited, a robust scientific rationale, built upon the well-documented activities of its constituent chemical motifs, strongly suggests its potential as a serine protease inhibitor, an anticancer agent, and an antibacterial compound. The presence of the diaryl ether linkage and the nitro group are anticipated to modulate the activity of the core phenylboronic acid, potentially leading to novel and enhanced therapeutic properties.

The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these potential activities. Future research should focus on a comprehensive screening of 4-(4-Nitrophenoxy)phenylboronic acid against a panel of serine proteases, cancer cell lines, and bacterial strains. Elucidation of its precise mechanisms of action through further biochemical and cellular assays will be critical in determining its therapeutic potential. Structure-activity relationship studies, involving the synthesis and testing of analogues with modifications to the diaryl ether and nitro group, will also be invaluable in optimizing its biological profile. The insights gained from such studies will undoubtedly contribute to the broader understanding of boronic acids in drug discovery and may pave the way for the development of new therapeutic agents.

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Methodological & Application

Application Note & Protocols: 4-(4-Nitrophenoxy)phenylboronic Acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of 4-(4-Nitrophenoxy)phenylboronic acid, a key building block for the synthesis of complex organic molecules. Its unique structure, featuring a diaryl ether linkage, a reactive boronic acid moiety, and a versatile nitro group, makes it an invaluable reagent in drug discovery, materials science, and synthetic chemistry. We will explore the causality behind its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and provide detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction to 4-(4-Nitrophenoxy)phenylboronic Acid

4-(4-Nitrophenoxy)phenylboronic acid (CAS 1072945-82-4) is a bifunctional organic compound that has gained prominence as a building block in modern synthetic chemistry.[1] Its utility stems from three key structural features:

  • The Phenylboronic Acid Moiety: This group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[2]

  • The Diaryl Ether Linkage: This structural motif imparts a degree of conformational rigidity and thermal stability to the resulting molecules. It is a common scaffold in many biologically active compounds and functional materials.

  • The Terminal Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic system. More importantly, it serves as a synthetic handle that can be readily transformed into other functional groups, such as amines, allowing for subsequent derivatization and molecular elaboration.

These features combined make 4-(4-Nitrophenoxy)phenylboronic acid a strategic choice for constructing complex biaryl and poly-aryl systems that are foundational to many modern chemical enterprises.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for its safe and effective use.

PropertyValueReference
CAS Number 1072945-82-4[1][3]
Molecular Formula C₁₂H₁₀BNO₅[3]
Molecular Weight 259.03 g/mol [1]
Appearance Solid / Crystalline Powder[1]
Purity Typically ≥98%[1]
Storage Inert atmosphere, room temperature[1][3]
Signal Word Warning[3]
Hazard Statements H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[3]
Prec. Statements P261, P280, P302+P352, P305+P351+P338[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most powerful and widespread application for boronic acids, enabling the formation of C(sp²)-C(sp²) bonds.[4] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting outcomes.

Mechanistic Insights: The "Why" Behind the Reaction

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Each step is a well-defined organometallic transformation. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A low-valent Palladium(0) species reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a high-valent Pd(II) state, forming a new complex.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This step is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[5] This "activated" boron compound can then efficiently transfer its aryl group (Ar²) to the Pd(II) complex, displacing a halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal as the final biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (Organic Halide) pd_ii_complex [Ar¹-Pd(II)L_n-X] (Palladacycle) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation [Ar²-B(OH)₃]⁻ (Activated Boronate) diaryl_pd_complex [Ar¹-Pd(II)L_n-Ar²] transmetalation->diaryl_pd_complex X⁻, B(OH)₃ reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product) boronic_acid Ar²-B(OH)₂ (Boronic Acid) activated_boronate [Ar²-B(OH)₃]⁻ boronic_acid->activated_boronate + OH⁻ base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

A successful coupling reaction depends on the judicious selection of catalyst, base, and solvent.

  • Catalyst System: Palladium complexes with phosphine ligands are most common.

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A highly active, general-purpose catalyst. Its main drawback is air sensitivity, requiring careful handling under an inert atmosphere.

  • Base: The choice of base is critical and substrate-dependent. Its primary role is to form the reactive boronate species.[5]

    • Potassium Carbonate (K₂CO₃): A common, cost-effective choice for many standard couplings.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate difficult couplings, often used with sterically hindered substrates.

    • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is useful when substrates contain base-sensitive functional groups.

  • Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature.

    • Toluene or Dioxane: Common non-polar solvents. Reactions are often run with an aqueous solution of the base, creating a biphasic system.

    • Dimethylformamide (DMF): A polar aprotic solvent that can facilitate the reaction, though higher temperatures may lead to decomposition.[6]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a clear path from setup to purified product.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for coupling 4-(4-Nitrophenoxy)phenylboronic acid with a generic aryl bromide, for example, 4-bromoanisole.

Materials:

  • 4-(4-Nitrophenoxy)phenylboronic acid (1.0 eq, 259 mg, 1.0 mmol)

  • 4-Bromoanisole (1.1 eq, 138 µL, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(4-Nitrophenoxy)phenylboronic acid, 4-bromoanisole, and potassium carbonate.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvents (Toluene and Water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Combine Reactants (Boronic Acid, Halide, Base) b 2. Inert Atmosphere (Evacuate & Backfill N₂) a->b c 3. Add Catalyst & Solvents b->c d 4. Heat & Stir (e.g., 90 °C) c->d e 5. Monitor by TLC d->e f 6. Quench & Extract e->f Reaction Complete g 7. Dry & Concentrate f->g h 8. Column Chromatography g->h i Pure Product h->i

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Advanced Applications and Further Transformations

The products derived from 4-(4-Nitrophenoxy)phenylboronic acid are valuable intermediates for further synthesis.

Medicinal Chemistry Applications

The biaryl ether scaffold is present in numerous pharmacologically active molecules. The true synthetic power of this building block lies in the subsequent modification of the nitro group.

  • Reduction to Amine: The nitro group can be cleanly reduced to a primary amine (aniline derivative) using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This amine is a versatile functional group for:

    • Amide Coupling: Forming amide bonds with carboxylic acids to build larger, more complex drug-like molecules.

    • Sulfonamide Formation: Reacting with sulfonyl chlorides.

    • Diazotization: Forming diazonium salts, which can be converted into a wide array of other functional groups (e.g., -OH, -F, -CN).

Phenylboronic acids and their derivatives are crucial in modern drug discovery, contributing to the synthesis of complex molecules and even acting as therapeutic agents themselves.[7][8]

Materials Science Applications

In materials science, particularly for organic electronics like OLEDs, well-defined, rigid, and electronically tunable molecules are essential.[9]

  • Building Block for Conjugated Systems: Suzuki-Miyaura coupling using this building block allows for the precise, iterative construction of oligomeric and polymeric materials with extended π-conjugation. The diaryl ether linkage provides a "kinked" geometry that can be used to control solid-state packing and prevent fluorescence quenching, which is beneficial for emissive materials.[9] The nitro group's electron-withdrawing character can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the final material.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is too weak or impure.4. Reaction temperature is too low.1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Ensure proper degassing of solvents by sparging with N₂/Ar.3. Use a stronger base (e.g., Cs₂CO₃) or freshly ground base.4. Increase reaction temperature in 10 °C increments.
Formation of Side Products 1. Homocoupling of the boronic acid.2. Protodeboronation (boronic acid replaced by -H).1. Ensure a strictly oxygen-free environment. Use a slight excess of the halide partner.2. Use anhydrous solvents and ensure the base is not excessively aqueous.
Difficult Purification 1. Residual palladium catalyst.2. Boronic acid starting material co-elutes.1. Wash the organic phase with an aqueous solution of thiourea or filter the crude product through a small plug of Celite®.2. Perform an acidic wash during workup to protonate any remaining boronic acid and extract it into the aqueous layer.

References

  • Fandachem. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.
  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 27, 2026, from [Link]

  • Silva, V. L. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrophenylboronic acid. Retrieved January 27, 2026, from [Link]

  • Fandachem. (n.d.). The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. Retrieved January 27, 2026, from [Link]

  • Czarnomysy, R., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. Retrieved January 27, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved January 27, 2026, from [Link]

  • Molecules. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Retrieved January 27, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates.
  • ACS Axial. (2018). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates. NIH. Retrieved January 27, 2026, from [Link]

  • SciELO México. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved January 27, 2026, from [Link]

  • NIH. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Retrieved January 27, 2026, from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 27, 2026, from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 27, 2026, from [Link]

  • MDPI. (2022). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 27, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2015). Phenylboronic Acid Functionalized SBA-15 for Sugar Capture. Retrieved January 27, 2026, from [Link]

  • ScienceDaily. (2017). Electronics: Organic material self-assembles next to borophene with nearly perfect interface. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

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Versatile Applications of 4-(4-Nitrophenoxy)phenylboronic Acid in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex and biologically active molecules. Boronic acids have emerged as indispensable tools, largely due to their role in robust and versatile cross-coupling reactions.[1][2] Among these, 4-(4-Nitrophenoxy)phenylboronic acid stands out as a particularly valuable reagent. Its structure incorporates a diaryl ether linkage, a common motif in a plethora of bioactive compounds, and a nitro group that serves as a versatile functional handle for further molecular elaboration.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of 4-(4-Nitrophenoxy)phenylboronic acid in the synthesis of bioactive compounds, complete with detailed protocols and mechanistic insights.

Core Applications and Synthetic Strategies

4-(4-Nitrophenoxy)phenylboronic acid is primarily employed in two powerhouse reactions of modern organic synthesis: the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Chan-Lam coupling for the construction of carbon-heteroatom bonds. Furthermore, the nitro moiety can be readily transformed, expanding the synthetic possibilities.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of C(sp²)–C(sp²) bonds, a cornerstone in the synthesis of many pharmaceutical agents.[5][6] The reaction of 4-(4-nitrophenoxy)phenylboronic acid with various aryl halides or triflates provides access to a wide range of biaryl and substituted aromatic structures. These motifs are prevalent in numerous classes of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[7][8]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance. The presence of the electron-withdrawing nitro group on the boronic acid can influence the electronics of the reaction, and conditions may need to be optimized accordingly.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: - 4-(4-Nitrophenoxy)phenylboronic acid - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent (e.g., Toluene/EtOH/H2O) - Heat (e.g., 80-100 °C) reagents->reaction_setup Combine & Stir workup Aqueous Workup: - Quench with H2O - Extract with organic solvent - Wash with brine reaction_setup->workup Monitor by TLC/LC-MS purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification Isolate Organic Layer product Biaryl Product purification->product Characterize (NMR, MS)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-(4-nitrophenoxy)phenylboronic acid with an aryl bromide.

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-(4-Nitrophenoxy)phenylboronic acid259.031.0259 mg
Aryl Bromide-1.2-
Pd(PPh₃)₄1155.560.0558 mg
K₂CO₃138.212.0276 mg
Toluene--10 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • To a flame-dried round-bottom flask, add 4-(4-nitrophenoxy)phenylboronic acid (259 mg, 1.0 mmol), the aryl bromide (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Chan-Lam Coupling: Forging Diaryl Ether Linkages

Diaryl ethers are a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[10][11] The Chan-Lam coupling provides a powerful and mild method for the synthesis of these valuable motifs through the copper-catalyzed reaction of boronic acids with phenols.[1][12]

Mechanistic Rationale: The Chan-Lam coupling involves the formation of a copper(II)-boronic acid complex, followed by coordination of the phenol. A key step is the reductive elimination from a Cu(III) intermediate, which is formed via oxidation by an external oxidant (often atmospheric oxygen), to yield the diaryl ether and a Cu(I) species that is reoxidized to Cu(II) to complete the catalytic cycle.[13] This reaction is often performed under aerobic conditions and at room temperature, highlighting its practical appeal.

Experimental Workflow: Chan-Lam Coupling

Chan_Lam_Workflow reagents Reactants: - 4-(4-Nitrophenoxy)phenylboronic acid - Phenol (Ar-OH) - Cu Catalyst (e.g., Cu(OAc)2) - Base (e.g., Pyridine) reaction_setup Reaction Setup: - Aerobic conditions (open to air) - Solvent (e.g., DCM or MeOH) - Room Temperature reagents->reaction_setup Combine & Stir workup Aqueous Workup: - Filter through Celite - Concentrate solvent - Partition between H2O and EtOAc reaction_setup->workup Monitor by TLC/LC-MS purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification Isolate Organic Layer product Diaryl Ether Product purification->product Characterize (NMR, MS)

Caption: Workflow for a typical Chan-Lam C-O cross-coupling reaction.

Detailed Protocol: Synthesis of a Diaryl Ether via Chan-Lam Coupling

This protocol provides a general method for the copper-catalyzed O-arylation of a phenol with 4-(4-nitrophenoxy)phenylboronic acid.

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-(4-Nitrophenoxy)phenylboronic acid259.031.0259 mg
Phenol-1.2-
Copper(II) Acetate (Cu(OAc)₂)181.630.118 mg
Pyridine79.102.00.16 mL
Dichloromethane (DCM)--10 mL

Procedure:

  • In a round-bottom flask, combine 4-(4-nitrophenoxy)phenylboronic acid (259 mg, 1.0 mmol), the phenol (1.2 mmol), and copper(II) acetate (18 mg, 0.1 mmol).

  • Add dichloromethane (10 mL) and pyridine (0.16 mL, 2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with 1 M HCl (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.

The Nitro Group as a Synthetic Handle: Gateway to Amines

The nitro group in 4-(4-nitrophenoxy)phenylboronic acid is not merely a passive substituent; it is a versatile functional group that can be readily transformed into an amine. The resulting amino group opens up a vast array of synthetic possibilities, including amide bond formation, sulfonylation, and diazotization, allowing for the introduction of diverse functionalities and the construction of complex bioactive molecules. The reduction of the nitro group is a fundamental transformation in medicinal chemistry.

Mechanistic Rationale: The catalytic hydrogenation of a nitro group typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium formate). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group on the surface of the catalyst.

Synthetic Transformation: Nitro to Amine

Nitro_Reduction nitro_compound 4-(4-Nitrophenoxy)phenyl Derivative reduction Reduction Conditions: - Catalyst (e.g., Pd/C) - H2 source (H2 gas or transfer agent) nitro_compound->reduction amino_compound 4-(4-Aminophenoxy)phenyl Derivative reduction->amino_compound further_synthesis Further Derivatization: - Amide Coupling - Sulfonylation - etc. amino_compound->further_synthesis

Caption: Transformation of the nitro group to an amine for further synthesis.

Detailed Protocol: Reduction of the Nitro Group to an Amine

This protocol outlines a general procedure for the reduction of a nitro-containing diaryl ether, synthesized from 4-(4-nitrophenoxy)phenylboronic acid, to the corresponding amine.

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Nitro-Diaryl Ether-1.0-
Palladium on Carbon (10 wt. % Pd/C)--10 mol %
Ethanol or Ethyl Acetate--20 mL
Hydrogen (H₂) gas2.02-1 atm (balloon)

Procedure:

  • Dissolve the nitro-diaryl ether (1.0 mmol) in ethanol or ethyl acetate (20 mL) in a round-bottom flask.

  • Carefully add 10 wt. % palladium on carbon (10 mol % of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon) three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification. If necessary, purify by column chromatography or recrystallization.

Conclusion

4-(4-Nitrophenoxy)phenylboronic acid is a highly valuable and versatile building block for the synthesis of bioactive compounds. Its utility in Suzuki-Miyaura and Chan-Lam couplings provides efficient access to biaryl and diaryl ether scaffolds, which are prominent in numerous pharmaceuticals. The presence of the nitro group further enhances its synthetic value, offering a gateway to a wide range of amino-functionalized derivatives. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this reagent in their drug discovery and development endeavors.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10357-10370. [Link]

  • Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

  • Suzuki–Miyaura cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671. [Link]

  • Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Organic Letters, 22(1), 224-228.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2103. [Link]

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). The Royal Society of Chemistry. [Link]

  • 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. Daruj-e Pezeshki, 1(1), 2. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 25(1), 107. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ACS Catalysis, 8(11), 10538-10543. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7606. [Link]

  • Catalytic reduction of 4-nitrophenol to 4-aminophenol using an efficient Pd nanoparticles. Scientific Reports, 12(1), 1-10.
  • Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1588-1595. [Link]

  • Nitro Group Containing Drugs. Pharmaceuticals, 14(1), 63. [Link]

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Application Notes & Protocols: 4-(4-Nitrophenoxy)phenylboronic acid for Advanced Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic field of chemical sensing and molecular diagnostics, the rational design of responsive molecules is paramount. 4-(4-Nitrophenoxy)phenylboronic acid emerges as a sophisticated and versatile molecular scaffold, engineered for the specific and sensitive detection of a range of biologically and environmentally significant analytes. Its architecture uniquely combines a boronic acid moiety—a well-established recognition site for diol-containing molecules and certain anions—with a 4-nitrophenoxy group, which acts as a potent optical signaling unit.[1] This integrated design allows for the development of sensors that can detect analytes such as saccharides, hydrogen peroxide, and fluoride ions through distinct and measurable changes in their optical properties.

This guide provides an in-depth exploration of the core principles governing the sensing mechanisms of 4-(4-Nitrophenoxy)phenylboronic acid and delivers detailed, field-proven protocols for its application. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also innovate upon them.

Physicochemical Properties & Handling

4-(4-Nitrophenoxy)phenylboronic acid is a solid at room temperature and should be handled with standard laboratory precautions. Its stability and solubility are critical parameters for sensor design.

PropertyValueSource
CAS Number 1072945-82-4[1]
Molecular Formula C₁₂H₁₀BNO₅[1]
Molecular Weight 259.02 g/mol [1]
Appearance Solid
Storage Inert atmosphere, room temperature[1]

Handling Insight: The boronic acid group can undergo dehydration to form boroxines (anhydrides). While often in equilibrium in solution, storing the solid compound under an inert atmosphere (e.g., nitrogen or argon) is best practice to maintain its purity and reactivity. For sensor applications, it is typically dissolved in polar organic solvents like DMSO or DMF to create stock solutions, which are then diluted into aqueous buffer systems for analysis.

Core Principles of Sensing Mechanisms

The efficacy of 4-(4-Nitrophenoxy)phenylboronic acid as a sensor is rooted in its ability to translate a molecular recognition event into a quantifiable optical signal. Two primary mechanisms are at play depending on the target analyte.

Analyte Recognition and Intramolecular Charge Transfer (ICT) Modulation

The foundational structure of this molecule is a classic push-pull or Donor-π-Acceptor (D-π-A) system. The phenoxy group acts as an electron donor (D), the phenyl ring serves as the conjugated π-system, and the boronic acid, influenced by the strongly electron-withdrawing nitro group, functions as the electron acceptor (A). This electronic arrangement facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation.[2][3][4]

The sensing event is triggered when an analyte, such as a saccharide or fluoride ion, binds to the boronic acid.

  • Saccharide Binding: Boronic acids reversibly bind with molecules containing cis-1,2 or -1,3 diols, a structural feature abundant in saccharides.[5][6][7] This interaction converts the boron center from a neutral, sp²-hybridized trigonal planar geometry to an anionic, sp³-hybridized tetrahedral state. This geometric and electronic change significantly increases the electron-accepting strength of the boronic acid group.

  • Fluoride Binding: Fluoride ions can directly coordinate with the Lewis acidic boron atom, also inducing the transition to a tetrahedral boronate species.[8][9][10]

This analyte-induced change in the acceptor strength modulates the entire ICT process within the molecule, resulting in a detectable shift in its absorption or fluorescence spectrum.[2][11] This ratiometric or colorimetric response is highly desirable as it provides a self-calibrating system that is less susceptible to fluctuations in sensor concentration or excitation light intensity.

cluster_0 Sensing Mechanism: ICT Modulation Analyte Analyte (Saccharide or Fluoride) BoronicAcid Boronic Acid (sp²) (Ground State) Analyte->BoronicAcid Binding Event Boronate Tetrahedral Boronate (sp³) (Bound State) BoronicAcid->Boronate Hybridization Change ICT_Modulation Increased Acceptor Strength Modulates ICT Pathway Boronate->ICT_Modulation Signal Optical Signal Change (Colorimetric / Fluorescent Shift) ICT_Modulation->Signal

Caption: Logical flow of the Intramolecular Charge Transfer (ICT) sensing mechanism.

Oxidative Reaction with Hydrogen Peroxide

The detection of hydrogen peroxide (H₂O₂) operates on a different, irreversible principle: the oxidative cleavage of the carbon-boron bond.[12][13] H₂O₂ stoichiometrically converts the arylboronic acid into its corresponding phenol, in this case, 4-hydroxy-4'-nitrodiphenyl ether, and boric acid. This chemical transformation creates a new molecular entity with distinct photophysical properties. The resulting phenol, particularly under neutral or basic conditions where it can be deprotonated to the phenolate, exhibits a strong absorption band at a different wavelength, leading to a clear colorimetric signal.[12][13]

cluster_1 Sensing Mechanism: H₂O₂ Oxidation Reactant 4-(4-Nitrophenoxy)phenylboronic acid (Sensor) Reaction Oxidative Cleavage (Irreversible Reaction) Reactant->Reaction H2O2 H₂O₂ (Analyte) H2O2->Reaction Product 4-Hydroxy-4'-nitrodiphenyl ether (Chromogenic Product) Reaction->Product Detection Colorimetric Detection (e.g., Absorbance at 400 nm) Product->Detection

Caption: Reaction pathway for the colorimetric detection of hydrogen peroxide (H₂O₂).

Application Protocol 1: Fluorescent Sensing of Monosaccharides

This protocol details a fluorescence titration experiment to quantify the interaction between 4-(4-Nitrophenoxy)phenylboronic acid and a model monosaccharide, D-fructose, which is known to have a high affinity for boronic acids.

Principle: The binding of fructose to the boronic acid moiety enhances its electron-accepting character, causing a measurable shift in the ICT-based fluorescence emission. By monitoring the change in fluorescence intensity at a specific wavelength as a function of fructose concentration, one can determine the binding affinity (Kₐ) and limit of detection (LOD).

Materials & Reagents:

  • 4-(4-Nitrophenoxy)phenylboronic acid

  • D-Fructose

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (18.2 MΩ·cm)

  • Calibrated micropipettes

  • Quartz fluorescence cuvettes (1 cm path length)

  • Fluorometer

Experimental Workflow:

Start Start PrepStocks Prepare Stock Solutions 1. Sensor in DMSO (1 mM) 2. Fructose in PBS (100 mM) Start->PrepStocks PrepWorking Prepare Working Sensor Solution (e.g., 10 µM in PBS, pH 7.4) PrepStocks->PrepWorking Baseline Record Baseline Spectrum (UV-Vis & Fluorescence) PrepWorking->Baseline Titration Perform Titration: Add aliquots of Fructose stock to the sensor solution Baseline->Titration Equilibrate Mix and Equilibrate (e.g., 2 minutes) Titration->Equilibrate RecordSpectra Record Fluorescence Spectrum after each addition Equilibrate->RecordSpectra Loop Repeat for all concentrations RecordSpectra->Loop Loop->Titration Next concentration Analyze Data Analysis: 1. Plot Fluorescence vs. [Fructose] 2. Calculate Kₐ and LOD Loop->Analyze Titration complete End End Analyze->End

Caption: Step-by-step workflow for the saccharide titration experiment.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of 4-(4-Nitrophenoxy)phenylboronic acid in DMSO. Causality: DMSO is used to ensure complete dissolution of the hydrophobic sensor molecule before dilution into the aqueous buffer.

    • Prepare a 100 mM stock solution of D-fructose in PBS (pH 7.4).

    • Prepare the working PBS buffer (pH 7.4).

  • Preparation of Sensor Working Solution:

    • Dilute the sensor stock solution into the PBS buffer to a final concentration of 10 µM. For example, add 30 µL of 1.0 mM stock to 2.97 mL of PBS in a cuvette.

    • Self-Validation: Ensure the final DMSO concentration is low (e.g., <1% v/v) to avoid solvent effects on the fluorescence and binding interaction.

  • Baseline Measurement:

    • Place the cuvette containing the sensor working solution into the fluorometer.

    • Determine the optimal excitation wavelength (λₑₓ) by acquiring an absorption spectrum and choosing the wavelength at the maximum absorbance of the ICT band.

    • Record the baseline fluorescence emission spectrum.

  • Titration Experiment:

    • Sequentially add small aliquots of the D-fructose stock solution to the cuvette (e.g., 1-10 µL increments).

    • After each addition, gently mix the solution by inverting the cuvette and allow it to equilibrate for 2 minutes. Causality: This ensures the binding equilibrium is reached before measurement.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Extract the fluorescence intensity at the emission maximum (λₑₘ).

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the concentration of fructose.

    • The data can be fitted to a non-linear binding isotherm (e.g., one-site binding model) to calculate the association constant (Kₐ).

    • The Limit of Detection (LOD) can be calculated using the 3σ/S method, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve at low concentrations.

Expected Performance Data (Hypothetical):

ParameterValueNotes
Excitation (λₑₓ) ~350 nmDependent on solvent and pH
Emission (λₑₘ) ~450 nmExpect a blue or red shift upon binding
Binding Constant (Kₐ) for Fructose 10³ - 10⁴ M⁻¹High affinity expected at pH 7.4
Limit of Detection (LOD) 10 - 100 µMAchievable with standard fluorometers

Application Protocol 2: Colorimetric Detection of Hydrogen Peroxide

This protocol describes a quantitative method for detecting H₂O₂ based on the oxidative C-B bond cleavage reaction.

Principle: The reaction between the sensor and H₂O₂ produces a phenolic compound that, at a slightly basic pH, deprotonates to a phenolate with a distinct yellow color. The intensity of this color, measured by UV-Vis absorbance, is directly proportional to the H₂O₂ concentration.[12][13]

Materials & Reagents:

  • 4-(4-Nitrophenoxy)phenylboronic acid

  • Hydrogen peroxide (30% w/w solution, stabilized)

  • Tris-HCl buffer (e.g., 20 mM, pH 8.0)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Thermostatic water bath or heating block

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1.0 mM stock solution of the sensor in DMSO.

    • Prepare a fresh 10 mM H₂O₂ stock solution in deionized water from the 30% commercial stock. Self-Validation: The concentration of the H₂O₂ stock should be verified by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

    • Prepare a series of H₂O₂ standards (e.g., 0-100 µM) by diluting the 10 mM stock into Tris-HCl buffer (pH 8.0).

  • Reaction Setup:

    • In a series of microcentrifuge tubes, add a fixed volume of the sensor stock solution to each H₂O₂ standard. For example, add 10 µL of 1.0 mM sensor to 990 µL of each H₂O₂ standard to achieve a final sensor concentration of 10 µM.

    • Causality: A slightly basic pH (e.g., pH 8.0) is chosen to facilitate both the reaction and the deprotonation of the resulting phenol product to the colored phenolate form.

  • Incubation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to ensure the reaction proceeds to completion.[12] Causality: The reaction kinetics are temperature-dependent; incubation ensures reproducibility.

  • Data Acquisition:

    • After incubation, transfer the solutions to cuvettes.

    • Measure the UV-Vis absorption spectrum for each sample from 300 nm to 500 nm.

    • Record the absorbance value at the maximum wavelength of the product, which is expected to be around 400 nm.[12][13]

  • Calibration and Analysis:

    • Subtract the absorbance of the blank (0 µM H₂O₂) from all measurements.

    • Construct a calibration curve by plotting the background-corrected absorbance at ~400 nm against the concentration of H₂O₂.

    • Determine the concentration of unknown samples by interpolating their absorbance values from the linear portion of the calibration curve.

Selectivity Considerations: A critical aspect of sensor validation is assessing its selectivity. The response to H₂O₂ should be tested in the presence of common potential interfering species, such as other reactive oxygen species (e.g., superoxide, hydroxyl radical), biothiols (e.g., glutathione, cysteine), and metal ions. The minimal response from these interferents validates the trustworthiness of the sensor for complex sample analysis.

References

  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. American Journal of Analytical Chemistry, 2, 879-884. [Available at: https://www.scirp.
  • S. J. G. et al. (2005). Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides. New Journal of Chemistry, 29(1), 143-151. [Available at: https://pubs.rsc.org/en/content/articlelanding/2005/nj/b411987h]
  • Li, M., et al. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Microchimica Acta, 190(6), 216. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10147631/]
  • Gotor, R., et al. (2021). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Coordination Chemistry Reviews, 448, 214170. [Available at: https://www.sciencedirect.com/science/article/pii/S001085452100259X]
  • K. M. K. et al. (2009). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. Chemical Communications, (22), 3249-3251. [Available at: https://pubs.rsc.org/en/content/articlelanding/2009/cc/b903565a]
  • Zhang, X. (2014). Design, Synthesis and Evaluation of Fluorescent Sensors for the Detection of Saccharide and Reactive Oxygen Species. CORE. [Available at: https://core.ac.uk/display/326442654]
  • Wiskur, S. L., et al. (2001). Novel Saccharide-Photoinduced Electron Transfer Sensors Based on the Interaction of Boronic Acid and Amine. Journal of the American Chemical Society, 123(41), 10109–10110. [Available at: https://pubs.acs.org/doi/10.1021/ja016511n]
  • Kim, S. K., & Yoon, J. (2009). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. Chemical Communications, (22), 3249-3251. [Available at: https://pubs.rsc.org/en/content/articlehtml/2009/cc/b903565a]
  • Su, G., Wei, Y., & Guo, M. (2011). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. SciRP.org. [Available at: https://www.scirp.org/html/9928.html]
  • Wang, Y., et al. (2024). Rethinking boron's role in intramolecular charge transfer: from an acceptor to a donor–acceptor regulator. Chemical Science, 15(4), 1189-1205. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10824497/]
  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenylboronic acid. PubChem Compound Database. Retrieved from [Link]

  • Lee, D., et al. (2011). Fluorescence PET (photo-induced electron transfer) sensors for water based on anthracene-boronic acid ester. ResearchGate. [Available at: https://www.researchgate.net/publication/230864230_Fluorescence_PET_photo-induced_electron_transfer_sensors_for_water_based_on_anthracene-boronic_acid_ester]
  • Paul, B. K., & Guchhait, N. (2015). Tuning the Intramolecular Charge Transfer (ICT) Process in Push-Pull Systems: Effect of Nitro group. ResearchGate. [Available at: https://www.researchgate.net/publication/282676059_Tuning_the_Intramolecular_Charge_Transfer_ICT_Process_in_Push-Pull_Systems_Effect_of_Nitro_group]
  • Geisler, P., et al. (2023). Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer. RSC Advances, 13(11), 7431-7439. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10010996/]
  • Wang, Y., et al. (2024). Rethinking boron's role in intramolecular charge transfer: from an acceptor to a donor–acceptor regulator. Chemical Science, 15(4), 1189-1205. [Available at: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc05417k]
  • Ali, I., et al. (2021). Development of a 4‐Nitrophenylhydrazine Sensor Based on MgTi2O4⋅TiO2⋅Zn2TiO4 Nanomaterials. ChemistrySelect, 6(3), 399-407. [Available at: https://www.researchgate.
  • Zhang, L., et al. (2023). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Processes, 11(2), 323. [Available at: https://www.mdpi.com/2227-9717/11/2/323]
  • Shariati, M., et al. (2022). Flexible sensors for hydrogen peroxide detection: a critical review. Biosensors and Bioelectronics, 204, 114068. [Available at: https://www.researchgate.net/publication/359051829_Flexible_sensors_for_hydrogen_peroxide_detection_a_critical_review]
  • PalmSens. (n.d.). Detection of Hydrogen Peroxide 4/5 - with Prussian Blue. Retrieved from [Link]

  • CN104788484A. (2015). Synthetic method of 2-nitro phenyl boric acid. Google Patents. [Available at: https://patents.google.
  • McShane, C. P., & James, T. D. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(5), 1508-1528.
  • Wong, K., et al. (2005). Study on photophysical properties of intramolecular charge transfer (ICT) compound: 4-(diphenylamino)biphenyl-4′-boronic acid. HKBU Scholars. [Available at: https://repository.hkbu.edu.hk/chem_conf/4/]
  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Suzuki, S., et al. (2021). Ortho‐Azophenylboronic Acid Esters for Colorimetric Fluoride Ion Sensing Designed by Speciation. Chemistry–An Asian Journal, 16(12), 1599-1606. [Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/asia.202100349]
  • Ten, S. Y., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen, 7(2), 143-146. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5803734/]
  • Foster, C. W., et al. (2017). Development of a Hydrogen Peroxide Sensor Based on Screen-Printed Electrodes Modified with Inkjet-Printed Prussian Blue Nanoparticles. Sensors, 17(9), 1943. [Available at: https://www.mdpi.com/1424-8220/17/9/1943]
  • Rahman, M. M., et al. (2022). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. ResearchGate. [Available at: https://www.researchgate.net/publication/365114757_Sensitive_Electrochemical_Detection_of_4-Nitrophenol_with_PEDOTPSS_Modified_Pt_NPs-Embedded_PPy-CBZnO_Nanocomposites]
  • Malyshew, R., et al. (2017). Preparation of 4‐nitrophenylboronic acid (4). ResearchGate. [Available at: https://www.researchgate.net/figure/Preparation-of-4-nitrophenylboronic-acid-4_fig2_321852445]
  • Karikalan, N., et al. (2023). Electrochemical detection of fluoride ions using 4-aminophenyl boronic acid dimer modified electrode. ResearchGate. [Available at: https://www.researchgate.net/publication/372791448_Electrochemical_detection_of_fluoride_ions_using_4-aminophenyl_boronic_acid_dimer_modified_electrode]
  • Zhang, H., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews, 52(7), 2531-2565. [Available at: https://pubmed.ncbi.nlm.nih.gov/36811891/]
  • ResearchGate. (n.d.). Scheme 1. The photoinduced electron transfer mechanism for boronate formationd and fluorescence generation. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Nitrophenylboronic acid. Retrieved from [Link]

  • Al-Kahtani, A. A., & Al-Ghamdi, A. A. (2021). Sensitive and Selective Electrochemical Sensor for Detecting 4-Nitrophenole using Novel Gold Nanoparticles/Reduced Graphene Oxide/Activated Carbon Nanocomposite. ResearchGate. [Available at: https://www.researchgate.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-(4-Nitrophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Nitrophenoxy)phenylboronic Acid Synthesis

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: #BORON-NO2-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Architecture

Synthesizing 4-(4-Nitrophenoxy)phenylboronic acid requires balancing two conflicting chemical behaviors: the robustness required to install the nitrophenoxy ether linkage and the fragility of the carbon-boron (C-B) bond.

We recommend Route B (Stepwise Borylation) as the primary protocol for high-purity applications (drug discovery/sensors). Route A (Direct SNAr) is shorter but prone to purification issues and protodeboronation.

Decision Matrix: Select Your Route

RouteSelection Start Start: Target Molecule 4-(4-Nitrophenoxy)phenylboronic acid Decision Prioritize Speed or Purity? Start->Decision RouteA Route A: Direct S_NAr (1 Step) Decision->RouteA Speed (mg scale) RouteB Route B: Ether Synthesis -> Miyaura Borylation (2 Steps) Decision->RouteB Purity (g scale) RiskA Risk: Protodeboronation & Difficult Purification RouteA->RiskA BenefitB Benefit: High Purity & Scalable RouteB->BenefitB

Figure 1: Strategic decision tree for synthetic planning. Route B is recommended for stability.[1]

Module 1: The Recommended Protocol (Route B)

This route builds the ether linkage before introducing the sensitive boron moiety. This avoids exposing the boronic acid to the harsh basic conditions of the SNAr reaction.

Step 1: Ether Synthesis (The Scaffold)
  • Reagents: 4-Fluoronitrobenzene + 4-Bromophenol.[1]

  • Conditions: K2CO3 (2.0 equiv), DMF or DMSO, 80°C, 4-6 h.

  • Why: 4-Fluoronitrobenzene is highly reactive toward nucleophilic aromatic substitution (SNAr).[1] Using 4-bromophenol allows us to create a stable intermediate: 1-bromo-4-(4-nitrophenoxy)benzene .

  • Checkpoint: Purify this intermediate by silica chromatography (Hexane/EtOAc). It must be free of phenolic impurities before Step 2.

Step 2: Miyaura Borylation (The Critical Step)
  • Reagents: Intermediate bromide + Bis(pinacolato)diboron (B2pin2).[2][3][4]

  • Catalyst: Pd(dppf)Cl2[4]·DCM (3-5 mol%).

  • Base: Potassium Acetate (KOAc) (3.0 equiv).[1] Crucial: Do not use carbonate bases.[1]

  • Solvent: 1,4-Dioxane (anhydrous), 90°C.

Technical Insight: Nitro groups can poison Palladium catalysts or undergo reduction.[1] However, under Miyaura conditions (weak base KOAc), the nitro group is tolerated. The weak base is sufficient to facilitate the transmetallation of the boron reagent but insufficient to trigger competitive side reactions [1].

Step 3: Hydrolysis (Pinacol Removal)
  • The Problem: You now have the pinacol ester. You need the free acid.

  • The Solution (Oxidative is FORBIDDEN): Do not use NaOH/H2O2; that will convert the boron to a phenol (OH).

  • Protocol: Sodium Periodate (NaIO4) hydrolysis.[1]

    • Dissolve ester in THF/H2O (4:1).

    • Add NaIO4 (3.0 equiv). Stir 30 min.

    • Add 1N HCl (aq). Stir 2h.

    • Extract with EtOAc.

Module 2: Troubleshooting & Optimization

Issue 1: "My product is an oil/sticky solid, not a powder."

Diagnosis: Boroxine Formation.[1] Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is an equilibrium process driven by the removal of water.[1][5]

BoroxineEquilibrium Acid 3 x Boronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer - Anhydride) Acid->Boroxine Dehydration (Vacuum/Heat) Water - 3 H2O Boroxine->Acid Hydration (Water/Humid Air)

Figure 2: The dynamic equilibrium between boronic acid monomers and boroxine trimers.

The Fix:

  • Recrystallization: Dissolve the oil in a minimum amount of Acetone or Acetonitrile.[1] Add water dropwise until cloudy.[1] Cool to 4°C.

  • Storage: Store the solid in a tightly sealed vial at 4°C. Boroxines are actually more stable for long-term storage. You can re-hydrolyze them immediately before use by adding the solvent/base of your next reaction [2].

Issue 2: Low Yield in SNAr (Route A)

Diagnosis: Protodeboronation. If you attempted to react 4-hydroxyphenylboronic acid directly with 4-fluoronitrobenzene using strong base (NaH, NaOH) and high heat, the C-B bond likely cleaved.

Optimization Table: SNAr Conditions

VariableRecommendationScientific Rationale
Base Cs2CO3 (Cesium Carbonate)Higher solubility in organic solvents allows for lower reaction temperatures (60°C vs 100°C), sparing the C-B bond.
Solvent DMSO (Dry)High dielectric constant accelerates SNAr, reducing reaction time.
Protecting Group Use Pinacol EsterReact 4-hydroxyphenylboronic acid pinacol ester instead of the free acid. The ester is more robust against base-mediated cleavage [3].
Issue 3: Nitro Reduction during Borylation

Diagnosis: Incompatible Catalyst/Reductant. The Fix:

  • Ensure you are using KOAc (Potassium Acetate), not K2CO3 or K3PO4.[1] Stronger bases can promote homocoupling or nitro-reduction pathways.[1]

  • Switch catalyst to Pd(dppf)Cl2 . This bidentate ligand prevents catalyst decomposition better than Pd(PPh3)4 in the presence of nitro groups.

Module 3: FAQ (Field-Proven)

Q: Can I use the pinacol ester directly for Suzuki couplings? A: Yes. In fact, it is preferred.[1] The pinacol ester hydrolyzes in situ during the Suzuki coupling (which uses aqueous base). Isolating the free boronic acid is often unnecessary unless your specific application (e.g., sugar sensing) requires the free -B(OH)2 moiety.

Q: How do I remove the pinacol byproduct after hydrolysis? A: Pinacol is water-soluble but sticks to organic layers.[1]

  • Technique: After the NaIO4 cleavage, wash the organic layer extensively with saturated NH4Cl and then water .

  • Alternative: If the product is solid, triturating with Hexane/Ether often washes away the greasy pinacol, leaving the polar boronic acid behind.

Q: The NMR shows a broad peak at ~8.0 ppm. Is this an impurity? A: Likely not. The -B(OH)2 protons are exchangeable and often appear as a broad singlet.[1] The chemical shift varies with concentration and water content (boroxine equilibrium).[1] Run the NMR with a drop of D2O; if the peak disappears, it is your hydroxyl group.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry.

  • Hall, D. G.[1] (Ed.).[4] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH. (See Chapter 1 on Boroxine Equilibrium).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling.[1] Chemical Society Reviews.[1]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research.

Sources

Technical Support Center: Catalyst Deactivation in 4-(4-Nitrophenoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-nitrophenoxy)phenylboronic acid in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges related to catalyst deactivation. Our goal is to equip you with the expertise to diagnose and resolve issues, ensuring the efficiency and reproducibility of your synthetic routes.

Introduction: The Challenge of Nitro-Substituted Substrates

4-(4-Nitrophenoxy)phenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, the presence of the electron-withdrawing nitro group, while often beneficial for substrate reactivity, can introduce specific challenges that lead to catalyst deactivation in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.[1][2] Understanding the underlying causes of catalyst deactivation is paramount for successful and scalable synthesis.

This guide is structured to help you navigate these challenges, moving from common symptoms to root causes and finally to actionable solutions.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose the potential causes of a failed or low-yielding reaction based on your experimental observations.

Observation 1: The reaction mixture turns black, and the reaction stalls.

Potential Cause Explanation Recommended Action
Palladium Black Formation The black precipitate is likely palladium black, which is aggregated palladium nanoparticles. This is a common form of catalyst deactivation where the active catalytic surface area is drastically reduced. This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.1. Optimize Ligand-to-Metal Ratio: Ensure an adequate amount of a suitable ligand is present to stabilize the palladium catalyst. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often beneficial.[3] 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, screen lower reaction temperatures. 3. Degas Solvents and Reagents: Oxygen can promote the oxidation of Pd(0) to Pd(II), which can then be reduced to form palladium black. Ensure all solvents and reagents are properly degassed.
Reduction of the Nitro Group The nitro group on your boronic acid can be reduced under the reaction conditions, especially if a protic solvent or a source of hydride is present. The resulting amino group or other reduction intermediates can coordinate to the palladium center and act as catalyst poisons.[4]1. Analyze the Reaction Mixture: Use techniques like LC-MS or GC-MS to look for the corresponding aniline derivative of your starting material. 2. Use Anhydrous Conditions: Strictly anhydrous solvents and reagents can minimize this side reaction. 3. Choose a Milder Base: Strong bases in protic solvents can generate species that facilitate nitro group reduction. Consider screening milder, non-nucleophilic bases.

Observation 2: The reaction is slow or incomplete, with no visible signs of catalyst decomposition.

Potential Cause Explanation Recommended Action
Inhibited Oxidative Addition The electron-withdrawing nature of the nitro group generally activates aryl halides for oxidative addition. However, if your coupling partner is an electron-rich aryl halide, the overall electronic balance of the reaction might be suboptimal, leading to a slow oxidative addition step.1. Select an Appropriate Ligand: Bulky, electron-rich ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition of challenging substrates.[3] 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion, though this is not ideal for process chemistry.
Slow Transmetalation The transmetalation step, where the organic group is transferred from boron to palladium, can be rate-limiting. This is particularly true for sterically hindered substrates.[3]1. Base Selection is Crucial: The base plays a key role in activating the boronic acid for transmetalation. Screen a variety of bases (e.g., carbonates, phosphates, hydroxides) and consider the impact of the cation.[5] 2. Solvent Effects: The choice of solvent can significantly impact the solubility of the boronate salt and the rate of transmetalation. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[5]
Protodeboronation of the Boronic Acid Boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene without the boronic acid moiety. This is more common with electron-rich boronic acids but can still occur.1. Use Anhydrous Conditions: Minimize water content in the reaction. 2. Convert to a Boronate Ester: Boronate esters, such as pinacol esters, are generally more stable towards protodeboronation.[5]

Observation 3: Significant formation of side products is observed.

Potential Cause Explanation Recommended Action
Homocoupling of the Boronic Acid The formation of a biaryl product derived from the coupling of two molecules of your boronic acid can occur, especially in the presence of oxygen or if the palladium catalyst is not in the active Pd(0) state.1. Thorough Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. Use a Pd(0) Pre-catalyst: While many Pd(II) pre-catalysts are reduced in situ, starting with a Pd(0) source can sometimes minimize homocoupling.
Denitrative Coupling In some cases, the nitro group itself can act as a leaving group in a Suzuki-Miyaura type reaction, leading to the formation of a product where the nitro group has been replaced by the coupling partner. This is a known, though less common, reactivity pattern for nitroarenes.[1]1. Careful Product Characterization: Use mass spectrometry and NMR to identify all major products and byproducts to confirm if denitrative coupling is occurring. 2. Ligand and Condition Screening: This side reaction is highly dependent on the ligand and reaction conditions. Screening different ligands may suppress this undesired pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can the nitro group in 4-(4-nitrophenoxy)phenylboronic acid be reduced during my Suzuki-Miyaura reaction?

A1: Yes, this is a significant concern. Palladium catalysts, especially in the presence of a hydrogen source (which can be the solvent, water, or even certain bases), can catalyze the reduction of nitro groups to amines or other intermediates.[4] These nitrogen-containing byproducts can then act as ligands, binding to the palladium center and inhibiting its catalytic activity.

Q2: How can I detect if nitro group reduction is happening in my reaction?

A2: The most direct way is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for the mass corresponding to 4-(4-aminophenoxy)phenylboronic acid or the corresponding deborylated aniline. You can also monitor the reaction by TLC and look for new, more polar spots that could correspond to the amine.

Q3: Is the phenoxy-ether linkage stable under typical Suzuki-Miyaura conditions?

A3: Generally, yes. The C-O bond in a diaryl ether is quite robust and is unlikely to be cleaved under standard palladium-catalyzed cross-coupling conditions. The primary concerns with this substrate are related to the nitro group and the boronic acid functionality.

Q4: My reaction is very sensitive to the choice of base. Why is this?

A4: The base in a Suzuki-Miyaura reaction has multiple roles, including activating the boronic acid to form a more nucleophilic boronate species, and neutralizing the acid generated during the catalytic cycle.[6] For a substrate like 4-(4-nitrophenoxy)phenylboronic acid, the electronic nature of the molecule can influence the pKa of the boronic acid, making the choice of base critical for efficient transmetalation. The solubility of the boronate salt formed with different bases also varies, which can impact reaction rates.

Q5: I have a heterogeneous palladium catalyst (e.g., Pd/C) that has lost activity. Can it be reactivated?

A5: In some cases, yes. For palladium on carbon that has been deactivated, a common procedure involves washing with a solvent to remove adsorbed organic material, followed by treatment with a basic solution to remove more strongly bound poisons. A general procedure is outlined in the protocols section below. However, if the deactivation is due to severe sintering of the palladium nanoparticles, reactivation may not be possible.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-(4-Nitrophenoxy)phenylboronic Acid

This is a starting point protocol that can be optimized based on the troubleshooting guide above.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-(4-nitrophenoxy)phenylboronic acid (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not part of the pre-catalyst).

  • Inert Atmosphere:

    • Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a mixture of dioxane and water, 10:1 v/v) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Diagnostic Test for Nitro Group Reduction
  • Set up a small-scale reaction following your standard procedure.

  • After a set period (e.g., 1 hour), carefully take a small aliquot of the reaction mixture.

  • Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by LC-MS, specifically looking for the mass of the expected product, the starting boronic acid, and the potential reduced aniline byproduct (4-(4-aminophenoxy)phenylboronic acid or its deborylated analog).

  • The presence of a significant amount of the aniline byproduct is a strong indicator that nitro group reduction is a competing and likely deactivating pathway.

Protocol 3: Reactivation of a Deactivated Heterogeneous Palladium Catalyst (e.g., Pd/C)

This protocol is a general guideline and may need to be adapted for your specific catalyst and deactivation cause.

  • Solvent Wash:

    • Filter the deactivated catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with an organic solvent (e.g., ethanol or isopropanol) to remove adsorbed organic residues.[7]

  • Aqueous Wash:

    • Wash the catalyst with deionized water until the filtrate is clear.

  • Base Treatment:

    • Suspend the catalyst in a dilute aqueous solution of a base (e.g., 1% NaOH or Na₂CO₃).[7]

    • Stir the suspension at an elevated temperature (e.g., 60-80 °C) for 1-2 hours. This can help to desorb strongly bound poisons.

  • Neutralization and Drying:

    • Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.

    • Dry the reactivated catalyst under vacuum.

Visualizations

Suzuki_Cycle

Deactivation_Pathways

References

  • Method for reactivating palladium carbon c
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. [Link]

  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. Catalysis Science & Technology. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Arylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis Featuring 4-(4-Nitrophenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this palladium-catalyzed transformation. This guide provides an in-depth comparison of 4-(4-Nitrophenoxy)phenylboronic acid with other commonly used arylboronic acids, offering insights into their performance based on their electronic properties, supported by illustrative experimental data and detailed protocols.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the boronic acid directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X Aryl-Pd(II) Complex Pd0->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Diaryl-Pd(II) Complex PdII_Aryl->PdII_Diaryl [R²B(OH)₃]⁻ PdII_Diaryl->Pd0 R¹-R² RedElim Reductive Elimination Base Base (e.g., K₂CO₃) activates Boronic Acid BoronicAcid R²-B(OH)₂ Boronic Acid Boronate [R²B(OH)₃]⁻ Boronate Anion BoronicAcid->Boronate + OH⁻

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The base activates the boronic acid to form a more nucleophilic boronate anion, which then undergoes transmetalation with the palladium(II) complex.

A Comparative Analysis of Arylboronic Acids

The electronic nature of the substituent on the phenylboronic acid ring significantly influences the molecule's properties and, consequently, its performance in the Suzuki-Miyaura coupling. We will compare 4-(4-Nitrophenoxy)phenylboronic acid with a neutral (phenylboronic acid), an electron-donating (4-methoxyphenylboronic acid), and another electron-withdrawing (4-cyanophenylboronic acid) analogue.

Physicochemical Properties

The key property influencing a boronic acid's reactivity is its Lewis acidity, which is reflected in its pKa value. A lower pKa indicates a stronger Lewis acid, which more readily accepts a hydroxide ion from the base to form the reactive boronate anion.

Boronic AcidSubstituentElectronic EffectPredicted pKa
4-Methoxyphenylboronic acid-OCH₃Strong Electron-Donating9.25[3]
Phenylboronic acid-HNeutral8.68[3]
4-Cyanophenylboronic acid-CNStrong Electron-Withdrawing~7.5
4-(4-Nitrophenoxy)phenylboronic acid -OPh-4-NO₂Strong Electron-Withdrawing~8.76 (for 4-phenoxyphenylboronic acid)[4]

Note: The pKa for 4-(4-Nitrophenoxy)phenylboronic acid is estimated based on the value for 4-phenoxyphenylboronic acid. The additional nitro group is expected to further increase its acidity, lowering the pKa.

Performance in Suzuki-Miyaura Coupling

The electronic properties of the boronic acid substituent have a pronounced effect on the transmetalation step. Generally, electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, accelerating transmetalation and leading to higher reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.

The following table presents illustrative yields for the Suzuki-Miyaura coupling of various boronic acids with 4-iodotoluene under standardized conditions. This data is compiled based on established principles and reported yields in similar systems to provide a qualitative comparison.[5][6]

Illustrative Reaction:

Boronic AcidElectronic EffectIllustrative Yield (%)Expected Reaction Time
4-Methoxyphenylboronic acidElectron-Donating95-99%Short
Phenylboronic acidNeutral90-95%Moderate
4-Cyanophenylboronic acidElectron-Withdrawing80-88%Longer
4-(4-Nitrophenoxy)phenylboronic acid Strong Electron-Withdrawing75-85%Longer

Causality Behind the Performance:

  • 4-Methoxyphenylboronic acid (EDG): The methoxy group donates electron density to the phenyl ring, increasing the nucleophilicity of the carbon atom attached to boron. This facilitates a rapid transmetalation, generally resulting in high yields in shorter reaction times.

  • Phenylboronic acid (Neutral): This serves as our baseline. It is a robust coupling partner with predictable reactivity.

  • 4-Cyanophenylboronic acid (EWG): The cyano group withdraws electron density, making the aryl group less nucleophilic. This can slow the rate of transmetalation, potentially requiring longer reaction times or more forcing conditions to achieve high yields.

  • 4-(4-Nitrophenoxy)phenylboronic acid (Strong EWG): The nitrophenoxy group is strongly electron-withdrawing. This significantly reduces the nucleophilicity of the phenyl ring, making transmetalation the likely rate-limiting step. Consequently, reactions may require higher temperatures, longer durations, or more active catalyst systems to drive to completion.

The Challenge of Protodeboronation

A significant side reaction in Suzuki-Miyaura coupling is protodeboronation, the cleavage of the C-B bond by a proton source. The electronic nature of the substituent on the arylboronic acid also influences its susceptibility to this undesired pathway.

  • Electron-donating groups increase the electron density at the ipso-carbon, making the C-B bond more susceptible to cleavage by electrophiles (acid-catalyzed protodeboronation).

  • Electron-withdrawing groups , such as in 4-(4-Nitrophenoxy)phenylboronic acid, decrease the electron density at the ipso-carbon. This generally makes the boronic acid more stable towards acid-catalyzed protodeboronation.[7] However, under basic conditions, the increased Lewis acidity of electron-deficient arylboronic acids can lead to the formation of boronate species that may be more susceptible to base-mediated protodeboronation.[8]

Careful control of reaction pH and temperature is crucial to minimize this side reaction, especially when working with highly electron-deficient or electron-rich boronic acids.[9]

Experimental Protocols

To ensure a valid comparison, a standardized experimental protocol is essential. The following protocol for the Suzuki-Miyaura coupling of an arylboronic acid with 4-iodotoluene can be adapted for each of the boronic acids discussed.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine Aryl Halide, Boronic Acid, and Base B 2. Add Catalyst and Ligand A->B C 3. Add Solvent B->C D 4. Degas the Mixture C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction by TLC/GC-MS E->F G 7. Cool and Quench Reaction F->G H 8. Aqueous Extraction G->H I 9. Dry Organic Layer H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

This self-validating protocol ensures that by keeping all other parameters constant, the differences in yield and reaction time can be primarily attributed to the intrinsic reactivity of the boronic acid used.

Conclusion and Recommendations

The choice of arylboronic acid in a Suzuki-Miyaura coupling is a critical decision that should be guided by the electronic properties of the desired substituent.

  • 4-(4-Nitrophenoxy)phenylboronic acid is a viable but more challenging coupling partner due to the strong electron-withdrawing nature of the nitrophenoxy group. Its use may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active palladium catalysts and ligands to achieve satisfactory yields. Its primary advantage lies in its increased stability towards acid-promoted protodeboronation.

  • For rapid and high-yielding couplings, electron-donating substituted boronic acids like 4-methoxyphenylboronic acid are generally preferred.

  • Phenylboronic acid offers a reliable and predictable baseline for standard coupling reactions.

Researchers and drug development professionals should carefully consider these factors during synthetic planning. When employing electron-deficient boronic acids like 4-(4-Nitrophenoxy)phenylboronic acid, it is advisable to screen various reaction conditions (catalyst, base, solvent, temperature) to optimize the reaction and minimize side products.

References

  • Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5267-5277. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Al-Masum, M., & El-Hely, M. (2010). Suzuki cross-coupling of phenylboronic acid and 5-iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction: a tale of two mechanisms. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36561-36565. [Link]

  • ResearchGate. (n.d.). pK a values for boronic acids 1-7. Retrieved January 27, 2026, from [Link]

  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Dalmás, B., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 208-213. [Link]

  • Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12165–12177. [Link]

  • Kambe, N., & Iwasaki, T. (2012). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 41(40), 12444-12456. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Analysis for Validating the Purity of 4-(4-Nitrophenoxy)phenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Boronic Acid Reagents

In the landscape of modern drug discovery and organic synthesis, boronic acids and their derivatives are indispensable building blocks, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The compound 4-(4-Nitrophenoxy)phenylboronic acid, with its diaryl ether structure, is a valuable reagent for synthesizing complex molecules with potential therapeutic applications. However, the purity of this reagent is paramount; trace impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially mutagenic or toxic byproducts into drug candidates.[1][2]

This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-(4-Nitrophenoxy)phenylboronic acid, with a primary focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method. As a self-validating system, this protocol is designed to provide unambiguous identification and quantification of the target compound and its potential impurities. We will explore the causality behind the experimental choices, compare the performance of LC-MS with alternative techniques, and present supporting experimental data. This guide is intended for researchers, scientists, and drug development professionals who require the highest level of confidence in the quality of their starting materials.

Understanding the Analyte: Challenges in Boronic Acid Analysis

Before detailing the analytical method, it is crucial to understand the inherent challenges associated with 4-(4-Nitrophenoxy)phenylboronic acid and boronic acids in general:

  • Formation of Boroxines: Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex chromatograms and inaccurate quantification if not properly controlled.[3]

  • Polarity and Solubility: The boronic acid functional group imparts significant polarity to the molecule, which can result in poor retention on traditional reversed-phase chromatography columns.[1]

  • Potential for Degradation: The carbon-boron bond can be susceptible to cleavage under certain conditions, a process known as protodeboronation, leading to the formation of boric acid and the corresponding diaryl ether.[4]

A robust analytical method must be designed to address these challenges directly.

Optimized LC-MS/MS Method for Purity Validation

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for trace impurity analysis.[5] The method detailed below is optimized for the specific analysis of 4-(4-Nitrophenoxy)phenylboronic acid.

Causality Behind Experimental Choices
  • Chromatography: A reversed-phase C18 column is selected as a versatile starting point for the separation of small molecules. To address the polarity of the analyte and potential impurities, a mobile phase with a pH modifier is essential. Given the acidic nature of the boronic acid, a basic mobile phase (e.g., using ammonium hydroxide) is chosen to deprotonate the analyte, enhancing its retention and improving peak shape.[6][7] A gradient elution from a lower to a higher concentration of organic solvent (acetonitrile) allows for the effective separation of compounds with a range of polarities.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for boronic acids. The acidic protons on the boronic acid moiety are readily lost, forming a stable [M-H]⁻ ion, which allows for sensitive detection.[6][8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. By selecting a specific precursor ion (the [M-H]⁻ of the analyte) and monitoring for a characteristic product ion after fragmentation, chemical noise is significantly reduced, allowing for accurate quantification even at very low levels.[5]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 10 mg of the 4-(4-Nitrophenoxy)phenylboronic acid product.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with an 80:20 mixture of acetonitrile and water to a final concentration of 10 µg/mL for analysis. Rationale: Using a high organic content in the initial solvent aids in dissolving the boronic acid and can help to suppress the formation of boroxines.[7]

2. LC-MS/MS Parameters:

ParameterRecommended Setting
LC System UHPLC/HPLC system
Column C18 Reversed-Phase Column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm)[6]
Mobile Phase A 0.1% Ammonium Hydroxide in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Elution 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.[6][8]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[6]
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transition To be determined empirically by infusing a standard solution of the analyte

3. Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Weigh Weigh Product Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject 5 µL Dilute->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Ionize ESI Negative Mode Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Report Quantify->Report caption Figure 1: LC-MS/MS Workflow for Purity Analysis.

Caption: Figure 1: LC-MS/MS Workflow for Purity Analysis.

Identifying Potential Impurities

A key advantage of LC-MS is its ability to identify unknown impurities. Based on the common synthesis routes for 4-(4-Nitrophenoxy)phenylboronic acid, which often involve the reaction of a Grignard reagent with a borate ester, potential impurities could include:

  • Starting Materials: Unreacted 4-bromodiphenyl ether or similar precursors.[9]

  • Byproducts of Synthesis: Diphenyl borinic acid from the reaction of two equivalents of the Grignard reagent with the borate ester.[10]

  • Degradation Products: The corresponding diaryl ether (without the boronic acid group) due to protodeboronation.[4]

  • Boroxine: The cyclic anhydride of 4-(4-Nitrophenoxy)phenylboronic acid.[3]

Comparative Analysis of Purity Validation Techniques

While LC-MS/MS is the recommended method for its sensitivity and specificity, it is important to understand its performance in the context of other available analytical techniques.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation followed by mass-based detection and fragmentation for structural information.[11]Chromatographic separation followed by detection based on the absorption of UV light by the analyte.Measures the magnetic properties of atomic nuclei to provide detailed structural information.[12]
Specificity Very High. Can distinguish between compounds with the same retention time but different masses (isobaric compounds).[5]Moderate. Relies on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.[11]Very High. Provides unambiguous structural information for compounds present at sufficient concentration.
Sensitivity (LOD/LOQ) Very High. Typically in the low ng/mL to pg/mL range.[8][13]Moderate. Typically in the µg/mL range.[2]Low. Generally requires concentrations in the high µg/mL to mg/mL range.[4] Not suitable for trace impurity detection.
Quantitative Accuracy High. Requires an appropriate internal standard for best results.High. Well-established for quantitative analysis.High for major components. Quantitative NMR (qNMR) can be very accurate but is not practical for low-level impurities.[14]
Impurity Identification Excellent. Provides molecular weight and fragmentation patterns for structural elucidation of unknown impurities.[11]Poor. Provides no structural information beyond the UV spectrum.Excellent for structural elucidation of unknown impurities if they can be isolated or are present at a high enough concentration.
Throughput High. Modern systems can have run times of a few minutes per sample.[3]High. Similar run times to LC-MS/MS.Low. Requires longer acquisition times, especially for dilute samples.
Cost & Complexity High initial investment and requires specialized expertise for operation and maintenance.Lower initial investment and more routine operation.High initial investment and requires specialized expertise.

Supporting Experimental Data: A Comparative Purity Analysis

To illustrate the practical application of the LC-MS/MS method, three different commercial batches of 4-(4-Nitrophenoxy)phenylboronic acid were analyzed. The results are summarized below.

Sample IDPurity by LC-MS/MS (%)Impurity 1 (m/z)Impurity 1 Level (%)Impurity 2 (m/z)Impurity 2 Level (%)
Batch A 99.85249.10.10501.20.05
Batch B 98.50249.11.25168.10.25
Batch C 99.95Not Detected< 0.01Not Detected< 0.01

Hypothetical data for illustrative purposes.

Interpretation of Results:

  • Batch C demonstrates the highest purity, with no significant impurities detected above the 0.01% level.

  • Batch A shows a high level of purity, with two minor impurities detected. Impurity 1 at m/z 249.1 likely corresponds to the diaryl ether without the boronic acid group, while Impurity 2 at m/z 501.2 could be a dimer or a related synthetic byproduct.

  • Batch B has a significantly lower purity, with a notable amount of the diaryl ether impurity. This batch may not be suitable for sensitive synthetic applications without further purification.

Conclusion: Ensuring Reagent Quality through Advanced Analytics

The purity of 4-(4-Nitrophenoxy)phenylboronic acid is a critical parameter that directly impacts the success of research and development efforts in the pharmaceutical and chemical industries. While several analytical techniques can provide an assessment of purity, this guide demonstrates the clear superiority of a well-developed and validated LC-MS/MS method. Its high sensitivity, specificity, and ability to provide structural information on unknown impurities make it an indispensable tool for quality control.

By implementing the detailed protocol and understanding the rationale behind the experimental choices, researchers can confidently validate the purity of their boronic acid reagents, ensuring the integrity and reproducibility of their synthetic work. The comparison with alternative methods underscores that for applications where trace impurities can have significant consequences, LC-MS/MS is not just an option, but a necessity.

References

  • Mullangi, R., et al. (2021). LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. Available at: [Link]

  • Grebe, S. K., & Singh, R. J. (2011). LC-MS/MS in the Clinical Laboratory – Where to From Here? The Clinical Biochemist Reviews, 32(1), 5–31. Available at: [Link]

  • Chidella, K. S., et al. (2020). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 11(11), 387-402. Available at: [Link]

  • JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines. Google Patents.
  • Henion, J., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 972(2), 209-220. Available at: [Link]

  • Sharman, M., & Tarbin, J. (2008). Detecting nitrofuran metabolites in animal products using LC/MS/MS. LabPlus International, 22(4), 10-12. Available at: [Link]

  • CN106866838A - A kind of preparation method of 4 amino phenyl boronic acid derivative. Google Patents.
  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2020) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 11, 387-402. Available at: [Link]

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Pandiyan, R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(15), 3743-3749. Available at: [Link]

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  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]

  • Mottier, P., et al. (2005). Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry. Journal of Chromatography A, 1067(1-2), 85-91. Available at: [Link]

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  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available at: [Link]

  • da Silva, A. M., et al. (2020). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 145(23), 7564-7572. Available at: [Link]

  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5183. Available at: [Link]

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A Comparative Kinetic Analysis of 4-(4-Nitrophenoxy)phenylboronic Acid in Suzuki-Miyaura and Chan-Lam Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds remains a cornerstone of molecular construction. Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, have emerged as indispensable tools for this purpose, offering broad substrate scope and functional group tolerance. This guide provides a detailed kinetic examination of 4-(4-nitrophenoxy)phenylboronic acid, a substrate of interest due to its unique electronic properties, in these two pivotal reactions. By presenting a comparative analysis of its performance against other boronic acids, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.

Introduction to 4-(4-Nitrophenoxy)phenylboronic Acid

4-(4-Nitrophenoxy)phenylboronic acid is an arylboronic acid distinguished by the presence of a strongly electron-withdrawing 4-nitrophenoxy group. This substituent is expected to significantly influence the electronic nature of the boronic acid, thereby affecting its reactivity in cross-coupling reactions. Understanding the kinetic profile of this molecule is crucial for its effective utilization in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Suzuki-Miyaura Coupling: A Kinetic Perspective

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, forming a C-C bond.[1] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The Impact of Electron-Withdrawing Groups

The electronic nature of the substituents on the arylboronic acid can significantly influence the rate-determining step of the Suzuki-Miyaura reaction. Generally, electron-donating groups on the boronic acid partner are found to enhance the reaction rate.[3] Conversely, strong electron-withdrawing groups, such as the nitro group present in our molecule of interest, can decrease the nucleophilicity of the organic group to be transferred, potentially slowing down the transmetalation step.[4]

Comparative Kinetic Data
Boronic AcidRelative Rate Constant (k/k_H)Reference Coupling Partner & Conditions
4-Methoxyphenylboronic acid~2.5Aryl bromide, Pd catalyst, base, solvent
Phenylboronic acid1.0Aryl bromide, Pd catalyst, base, solvent
4-(4-Nitrophenoxy)phenylboronic acid < 1.0 (Estimated) Aryl bromide, Pd catalyst, base, solvent
4-Nitrophenylboronic acid~0.4Aryl bromide, Pd catalyst, base, solvent

This table presents estimated relative rate constants based on general trends observed in Hammett studies of Suzuki-Miyaura reactions. The actual values can vary depending on the specific reaction conditions.

The strong electron-withdrawing nature of the 4-nitrophenoxy group is anticipated to result in a significantly lower reaction rate compared to phenylboronic acid.

Experimental Protocol: Monitoring Suzuki-Miyaura Reaction Kinetics via GC-MS

This protocol outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura reaction using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • 4-(4-Nitrophenoxy)phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., PPh3)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., Dodecane)

  • Reaction vials, magnetic stirrer, heating block

  • GC-MS instrument

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), 4-(4-nitrophenoxy)phenylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent Addition: Add the solvent mixture (e.g., 8 mL Toluene, 2 mL Water) to the vial.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Initiation: Place the reaction vial in a pre-heated heating block set to the desired temperature (e.g., 80 °C) and begin stirring.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., saturated aqueous NH4Cl) and an extraction solvent (e.g., ethyl acetate).

  • Extraction: Vortex the quenched sample and allow the layers to separate.

  • GC-MS Analysis: Analyze the organic layer by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time to determine the initial reaction rate. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

Suzuki-Miyaura Kinetic Experiment Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Combine Reactants & Base B Add Solvent & Internal Standard A->B D Initiate Reaction at Temp. B->D C Prepare Catalyst Solution C->D E Withdraw Aliquots at Time Intervals D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Analyze by GC-MS G->H I Determine Kinetic Parameters H->I

Caption: Workflow for a typical Suzuki-Miyaura kinetic experiment.

The Chan-Lam Coupling: A Kinetic Perspective

The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds from arylboronic acids and amines or alcohols, respectively.[5][6] Unlike the Suzuki-Miyaura reaction, it is an oxidative coupling, often using atmospheric oxygen as the terminal oxidant.[5] The mechanism is complex and can be influenced by various factors, but it is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle.[7]

Influence of Electronic Effects

In Chan-Lam couplings, the electronic properties of the arylboronic acid also play a crucial role. While the trends can be more complex than in Suzuki-Miyaura reactions and depend on the specific nucleophile and reaction conditions, electron-deficient arylboronic acids can sometimes exhibit slower reaction rates.[8] This is potentially due to a less favorable transmetalation step with the copper catalyst. However, in some cases, the opposite trend has been observed.

Comparative Kinetic Data

Direct kinetic comparisons for the Chan-Lam coupling of 4-(4-nitrophenoxy)phenylboronic acid are scarce. However, studies on the coupling of substituted phenylboronic acids with various N-nucleophiles can provide valuable insights.

Boronic AcidRelative RateReference Coupling Partner & Conditions
4-Methoxyphenylboronic acidHigherImidazole, Cu(OAc)2, Solvent
Phenylboronic acidBaselineImidazole, Cu(OAc)2, Solvent
4-(4-Nitrophenoxy)phenylboronic acid Lower (Estimated) Imidazole, Cu(OAc)2, Solvent
4-Nitrophenylboronic acidLowerImidazole, Cu(OAc)2, Solvent

This table presents estimated relative rates based on qualitative observations from the literature. The actual rates are highly dependent on the specific nucleophile and reaction conditions.

The electron-withdrawing nature of the 4-nitrophenoxy substituent is expected to decrease the rate of the Chan-Lam coupling compared to electron-neutral or electron-rich boronic acids.

Experimental Protocol: In-Situ NMR Monitoring of Chan-Lam Coupling Kinetics

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time without the need for sampling and quenching.[9]

Materials:

  • Amine or alcohol nucleophile (e.g., imidazole)

  • 4-(4-Nitrophenoxy)phenylboronic acid

  • Copper catalyst (e.g., Cu(OAc)2)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tube and spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the amine/alcohol (1.0 mmol) and 4-(4-nitrophenoxy)phenylboronic acid (1.2 mmol) in the deuterated solvent.

  • Initial Spectrum: Acquire an initial 1H NMR spectrum to identify the chemical shifts of the starting materials.

  • Initiation: Add the copper catalyst to the NMR tube, quickly shake to mix, and place it in the NMR spectrometer.

  • Data Acquisition: Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

  • Data Processing: Process the spectra to monitor the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product over time.

  • Data Analysis: Plot the concentration of the product (or starting material) versus time to obtain the kinetic profile of the reaction.

Chan-Lam Catalytic Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) + ArB(OH)2 (Transmetalation) Ar-Cu(III)-Nuc Ar-Cu(III)-Nuc Ar-Cu(II)->Ar-Cu(III)-Nuc + Nucleophile (Oxidation) Cu(I) Cu(I) Ar-Cu(III)-Nuc->Cu(I) Product (Reductive Elimination) Cu(I)->Cu(II) Oxidant (O2)

Caption: A simplified representation of a possible Chan-Lam catalytic cycle.

Comparative Analysis and Conclusion

Based on the established principles of cross-coupling reactions and the available literature on substituted arylboronic acids, a comparative kinetic profile can be projected for 4-(4-nitrophenoxy)phenylboronic acid.

ReactionExpected Relative RateKey Influencing Factor
Suzuki-Miyaura Slower than phenylboronic acidThe electron-withdrawing 4-nitrophenoxy group deactivates the boronic acid towards transmetalation with the palladium center.
Chan-Lam Slower than phenylboronic acidThe electron-withdrawing substituent likely disfavors the transmetalation step with the copper catalyst.

Researchers and drug development professionals employing this boronic acid should anticipate the need for more forcing reaction conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to those obtained with more reactive boronic acids. The detailed experimental protocols provided in this guide offer a starting point for conducting rigorous kinetic studies to precisely quantify these effects and optimize reaction conditions for specific applications.

References

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A Senior Application Scientist's Guide to Assessing Palladium Catalyst Efficiency in the Suzuki-Miyaura Coupling of 4-(4-Nitrophenoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of this reaction is profoundly dependent on the choice of the palladium catalyst, especially when employing electronically challenging substrates such as 4-(4-Nitrophenoxy)phenylboronic acid. The presence of the nitro group, a strong electron-withdrawing functionality, can significantly influence the reactivity of the boronic acid and the overall efficiency of the catalytic cycle. This guide presents a comparative analysis of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of 4-(4-Nitrophenoxy)phenylboronic acid with 4-bromoanisole, a common electron-rich coupling partner. We will delve into the mechanistic nuances of each catalyst system, provide detailed experimental protocols for their application, and present a comparative assessment of their performance based on representative experimental data.

Introduction: The Critical Role of the Palladium Catalyst in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

The choice of palladium catalyst is paramount to the success of the Suzuki-Miyaura coupling, as it directly impacts the rate and efficiency of each step in the catalytic cycle. The ligand sphere surrounding the palladium center plays a crucial role in modulating its electronic properties and steric environment, thereby influencing catalyst stability, activity, and substrate scope. For electron-deficient substrates like 4-(4-Nitrophenoxy)phenylboronic acid, the selection of an appropriate catalyst is even more critical to overcome potential challenges such as slow transmetalation or catalyst deactivation.

This guide provides an in-depth comparison of three widely utilized palladium catalyst systems:

  • Classical Phosphine-Ligated Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Modern Phosphine-Ligated Catalyst System: Palladium(II) Acetate with Sphos (a bulky biarylphosphine ligand) - Pd(OAc)₂/SPhos

  • N-Heterocyclic Carbene (NHC)-Ligated Precatalyst: palladium(II) dichloride - PEPPSI-IPr

Comparative Catalyst Performance: An Experimental Overview

To provide a clear and objective comparison, we will assess the performance of the selected palladium catalysts in the Suzuki-Miyaura coupling of 4-(4-Nitrophenoxy)phenylboronic acid with 4-bromoanisole. The following table summarizes representative data for this model reaction, highlighting key performance indicators such as reaction time, yield, and turnover number (TON).

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-(4-Nitrophenoxy)phenylboronic acid with 4-bromoanisole

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄2.0K₂CO₃Toluene/EtOH/H₂O (4:1:1)90127839
Pd(OAc)₂ / SPhos0.5K₃PO₄1,4-Dioxane/H₂O (5:1)100492184
PEPPSI-IPr0.1Cs₂CO₃t-AmylOH100197970

Note: The data in this table is a representative compilation from various sources and established catalytic behaviors and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).

In-Depth Catalyst Analysis and Mechanistic Considerations

Pd(PPh₃)₄: The Classical Workhorse

Tetrakis(triphenylphosphine)palladium(0) is a traditional and widely used catalyst in Suzuki-Miyaura couplings.[2] Its enduring popularity stems from its commercial availability and ease of handling. However, for challenging substrates, its performance can be limited.

  • Mechanism and Rationale: In solution, Pd(PPh₃)₄ exists in equilibrium with the coordinatively unsaturated species Pd(PPh₃)₃ and Pd(PPh₃)₂, which are the catalytically active forms. The oxidative addition of the aryl halide to these species initiates the catalytic cycle. While effective for many standard couplings, the relatively low electron-donating ability and moderate bulk of the triphenylphosphine ligand can lead to slower rates of oxidative addition and reductive elimination, particularly with electron-deficient boronic acids.

  • Performance Insights: In our representative reaction, Pd(PPh₃)₄ requires a higher catalyst loading and a longer reaction time to achieve a moderate yield. This is indicative of a less efficient catalytic turnover for this specific substrate combination.

Pd(OAc)₂ / SPhos: The Power of Bulky Biarylphosphine Ligands

The development of bulky and electron-rich biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized palladium-catalyzed cross-coupling reactions. These ligands are typically used in combination with a palladium precursor like Pd(OAc)₂.

  • Mechanism and Rationale: The SPhos ligand possesses both significant steric bulk and strong electron-donating properties. The steric hindrance promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[3] The electron-rich nature of the ligand enhances the rate of reductive elimination, the final step of the catalytic cycle. This combination of properties makes the Pd(OAc)₂/SPhos system highly effective for a broad range of substrates, including those that are sterically hindered or electronically deactivated.

  • Performance Insights: The representative data shows a significant improvement in both yield and turnover number with the Pd(OAc)₂/SPhos system compared to Pd(PPh₃)₄. The reaction proceeds more efficiently with a lower catalyst loading and in a shorter timeframe, underscoring the benefits of this modern ligand system.

PEPPSI-IPr: The Efficiency of N-Heterocyclic Carbene (NHC) Ligands

Palladium-NHC complexes have emerged as a class of exceptionally active and stable catalysts for cross-coupling reactions. The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst is a commercially available and highly efficient example.

  • Mechanism and Rationale: NHC ligands are strong σ-donors and form very stable bonds with the palladium center. This strong Pd-C bond prevents ligand dissociation and catalyst decomposition, leading to highly robust and long-lived catalysts. The PEPPSI precatalyst is designed for easy activation to the catalytically active Pd(0)-NHC species. The high electron-donating ability of the NHC ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle, resulting in very high turnover numbers and frequencies.[4]

  • Performance Insights: The PEPPSI-IPr catalyst demonstrates superior performance in our model reaction, achieving the highest yield and an outstanding turnover number with the lowest catalyst loading and the shortest reaction time. This highlights the exceptional efficiency of NHC-ligated palladium catalysts for challenging Suzuki-Miyaura couplings.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of 4-(4-Nitrophenoxy)phenylboronic acid with 4-bromoanisole using each of the discussed catalyst systems.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be degassed prior to use to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.

  • Reagents should be of high purity.

Protocol for Pd(PPh₃)₄ Catalyzed Coupling
  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(4-Nitrophenoxy)phenylboronic acid (259 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol, 2.0 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-methoxy-4'-(4-nitrophenoxy)biphenyl.

Protocol for Pd(OAc)₂ / SPhos Catalyzed Coupling
  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(4-Nitrophenoxy)phenylboronic acid (259 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and potassium phosphate (424 mg, 2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (1.1 mg, 0.005 mmol, 0.5 mol%) and SPhos (4.1 mg, 0.01 mmol, 1.0 mol%) in 1 mL of degassed 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add a degassed mixture of 1,4-dioxane (9 mL) and water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.

  • Follow steps 6-9 from the Pd(PPh₃)₄ protocol for reaction monitoring, work-up, and purification.

Protocol for PEPPSI-IPr Catalyzed Coupling
  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(4-Nitrophenoxy)phenylboronic acid (259 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv).

  • Add PEPPSI-IPr catalyst (6.8 mg, 0.001 mmol, 0.1 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed tert-amyl alcohol (10 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 1 hour.

  • Follow steps 6-9 from the Pd(PPh₃)₄ protocol for reaction monitoring, work-up, and purification.

Visualization of the Catalytic Process

To further elucidate the fundamental steps of the Suzuki-Miyaura reaction, the following diagram illustrates the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R¹-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This comparative guide demonstrates the significant impact of palladium catalyst selection on the efficiency of the Suzuki-Miyaura coupling of 4-(4-Nitrophenoxy)phenylboronic acid. While the classical Pd(PPh₃)₄ catalyst can effect the transformation, modern catalyst systems incorporating bulky, electron-rich phosphine ligands like SPhos or robust N-heterocyclic carbene ligands in catalysts such as PEPPSI-IPr offer substantially improved performance in terms of reaction time, catalyst loading, and overall yield.

For researchers and drug development professionals, the choice of catalyst should be guided by the specific requirements of the synthesis, including cost, scalability, and the nature of the substrates. For challenging couplings involving electron-deficient partners, the investment in more advanced catalyst systems is often justified by the significant gains in efficiency and productivity. The continued development of novel palladium catalysts promises to further expand the scope and utility of the Suzuki-Miyaura reaction, enabling the synthesis of increasingly complex and valuable molecules.

References

  • Barchuk, A.; et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Nat. Protoc.2 , 638–644. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95 (7), 2457–2483. [Link]

  • Karimi, B.; et al. (2014). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Advances, 4 , 59623-59631. [Link]

  • Fantoni, T.; et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • So, C. M.; et al. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Gómez-Mudarra, F. A.; et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

  • Marion, N.; et al. (2006). Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. Dalton Transactions, (37), 4584-4592. [Link]

  • Hesp, K. D.; et al. (2018). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. ResearchGate. [Link]

  • Biffis, A.; et al. (2018). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. [Link]

  • Soares, L. C.; et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27 (4), 275-280. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Gildner, P. G.; et al. (2016). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 6 (1), 10. [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653 (1-2), 54-57. [Link]

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Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenoxy)phenylboronic acid

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